molecular formula C32H46FN5O11 B6303562 Z-VDVA-(DL-Asp)-FMK

Z-VDVA-(DL-Asp)-FMK

货号: B6303562
分子量: 695.7 g/mol
InChI 键: ANTIWMNLIROOQF-CNKNRCHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-VDVA-(DL-Asp)-FMK is a useful research compound. Its molecular formula is C32H46FN5O11 and its molecular weight is 695.7 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is 695.31778546 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIWMNLIROOQF-CNKNRCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46FN5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-VDVAD-FMK: A Technical Guide to a Specific Caspase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that serves as a potent and specific irreversible inhibitor of caspase-2.[1][2] Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Z-VDVAD-FMK's specificity for caspase-2 makes it an invaluable tool for elucidating the precise role of this initiator caspase in apoptotic signaling pathways. This technical guide provides a comprehensive overview of Z-VDVAD-FMK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant signaling pathways.

Core Target and Mechanism of Action

The primary molecular target of Z-VDVAD-FMK is caspase-2 . It functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of the enzyme. The fluoromethylketone (FMK) group is key to this irreversible binding. While highly specific for caspase-2, at higher concentrations, Z-VDVAD-FMK has been observed to inhibit other caspases, notably the effector caspases 3 and 7.[3]

Data Presentation: Inhibitor Specificity

Caspase TargetInhibitionNotes
Caspase-2 Potent and Specific Inhibitor Primary target of Z-VDVAD-FMK.
Caspase-3Inhibits at higher concentrationsCross-reactivity observed.
Caspase-7Inhibits at higher concentrationsCross-reactivity observed.

Researchers should empirically determine the optimal concentration of Z-VDVAD-FMK for achieving specific inhibition of caspase-2 in their experimental system.

Signaling Pathways

Caspase-2 is an initiator caspase that is activated upstream of the mitochondrial apoptotic pathway. A key activation platform for caspase-2 is the PIDDosome , a protein complex formed in response to cellular stress, such as DNA damage.

Caspase-2 Activation via the PIDDosome

The PIDDosome consists of three core components:

  • PIDD1 (p53-induced protein with a death domain)

  • RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain)

  • Pro-caspase-2

Upon cellular stress, these proteins assemble, leading to the dimerization and subsequent auto-activation of pro-caspase-2. Activated caspase-2 can then cleave downstream substrates, including Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which ultimately activates the executioner caspases.

Caspase2_Activation cluster_stress Cellular Stress cluster_piddosome PIDDosome Complex DNA_Damage DNA Damage PIDD1 PIDD1 DNA_Damage->PIDD1 activates RAIDD RAIDD PIDD1->RAIDD recruits Pro_Caspase2 Pro-Caspase-2 RAIDD->Pro_Caspase2 recruits Active_Caspase2 Active Caspase-2 Pro_Caspase2->Active_Caspase2 dimerization & auto-activation Z_VDVAD_FMK Z-VDVAD-FMK Z_VDVAD_FMK->Active_Caspase2 inhibits Apoptosis Apoptosis Active_Caspase2->Apoptosis initiates

Caspase-2 activation via the PIDDosome and inhibition by Z-VDVAD-FMK.

Experimental Protocols

The following are detailed protocols for assessing caspase-2 activity and the inhibitory effect of Z-VDVAD-FMK.

Colorimetric Caspase-2 Activity Assay

This assay measures the cleavage of a colorimetric substrate, N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA), by active caspase-2.

Materials:

  • Cell lysate containing active caspase-2

  • Z-VDVAD-FMK

  • Ac-VDVAD-pNA substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in your cell line of interest to activate caspases. Prepare a control, non-induced cell lysate. Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

  • Set up the Assay: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Inhibitor Treatment: To the desired wells, add Z-VDVAD-FMK to the desired final concentration. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 10-30 minutes.

  • Substrate Addition: Add 5 µL of 4 mM Ac-VDVAD-pNA (final concentration 200 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-2 activity.

  • Data Analysis: Compare the absorbance values of the inhibitor-treated samples to the untreated and vehicle controls to determine the extent of inhibition.

Colorimetric_Assay_Workflow Start Start Prepare_Lysates Prepare Cell Lysates (Induced & Control) Start->Prepare_Lysates Add_Lysates Add Lysates to 96-well Plate Prepare_Lysates->Add_Lysates Add_Inhibitor Add Z-VDVAD-FMK (or vehicle) Add_Lysates->Add_Inhibitor Incubate_Inhibitor Incubate (37°C, 10-30 min) Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add Ac-VDVAD-pNA Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate (37°C, 1-2 hours) Add_Substrate->Incubate_Reaction Read_Absorbance Read Absorbance (405 nm) Incubate_Reaction->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the colorimetric caspase-2 activity assay.
Fluorometric Caspase-2 Activity Assay

This assay is a more sensitive alternative to the colorimetric assay and uses the fluorogenic substrate VDVAD-AFC (7-amino-4-trifluoromethyl coumarin).

Materials:

  • Cell lysate containing active caspase-2

  • Z-VDVAD-FMK

  • VDVAD-AFC substrate

  • Assay Buffer (as above)

  • 96-well black microplate

  • Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

  • Prepare Cell Lysates: Follow the same procedure as for the colorimetric assay.

  • Set up the Assay: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Inhibitor Treatment: Add Z-VDVAD-FMK to the desired final concentration and include a vehicle control. Incubate at 37°C for 10-30 minutes.

  • Substrate Addition: Add 5 µL of 1 mM VDVAD-AFC (final concentration 50 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fluorescence intensity is proportional to the amount of AFC released.

  • Data Analysis: Compare the fluorescence values of the inhibitor-treated samples to the untreated and vehicle controls.

Conclusion

Z-VDVAD-FMK is a critical research tool for dissecting the specific roles of caspase-2 in apoptosis and other cellular processes. Its high specificity and irreversible mode of action allow for precise inhibition of this initiator caspase. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Z-VDVAD-FMK in their studies. As with any inhibitor, careful dose-response experiments are recommended to ensure target specificity within the chosen experimental model.

References

The Role of Z-VDVAD-FMK in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic cascade. Among these, caspase-2 has emerged as a key initiator caspase in response to certain cellular stresses. Z-VDVAD-FMK (Benzyloxycarbonyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor with high specificity for caspase-2. This technical guide provides an in-depth overview of the role of Z-VDVAD-FMK in the induction and inhibition of apoptosis, its mechanism of action, and its application in research. This document details the signaling pathways affected by Z-VDVAD-FMK, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its use in apoptosis research.

Introduction to Z-VDVAD-FMK and Caspase-2

Z-VDVAD-FMK is a highly specific, irreversible inhibitor of caspase-2.[1] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, which act by covalently binding to the active site of the caspase. The benzyloxycarbonyl (Z) group enhances its cell permeability, allowing it to effectively target intracellular caspases.

Caspase-2 is an initiator caspase that is activated in response to various cellular stresses, including DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[2][3] Its activation is a critical upstream event in a specific apoptotic signaling pathway that ultimately leads to the activation of downstream executioner caspases and cell death.[1]

Mechanism of Action

Z-VDVAD-FMK exerts its anti-apoptotic effects by specifically targeting and irreversibly inhibiting the enzymatic activity of caspase-2. The proposed mechanism involves the fluoromethylketone group forming a covalent thioether bond with the cysteine residue in the active site of caspase-2, thereby permanently inactivating the enzyme.

By inhibiting caspase-2, Z-VDVAD-FMK blocks the downstream signaling events that are dependent on its activity. A key substrate of activated caspase-2 is the pro-apoptotic Bcl-2 family member, Bid. Caspase-2-mediated cleavage of Bid into its truncated form (tBid) is a critical step in the amplification of the apoptotic signal. tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This, in turn, activates the apoptosome and downstream executioner caspases, such as caspase-3 and -7.[1][2] Z-VDVAD-FMK, by preventing the initial activation of this cascade at the level of caspase-2, effectively attenuates or completely blocks this apoptotic pathway.[1][2] While Z-VDVAD-FMK is highly specific for caspase-2, some studies suggest it may also inhibit caspase-3 and -7 at higher concentrations.[1]

Quantitative Data on Z-VDVAD-FMK Efficacy

The effective concentration of Z-VDVAD-FMK can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions. While a precise IC50 or Ki value for Z-VDVAD-FMK against purified caspase-2 is not consistently reported across the literature, its efficacy has been demonstrated in numerous cell-based assays. The following table summarizes effective concentrations and observed effects from various studies.

Cell LineApoptosis InducerZ-VDVAD-FMK ConcentrationObserved EffectCitation
Human Microvascular Endothelial Cells (HMEC-1)Thrombin2 µMGreatly inhibited Rho-kinase activity[4]
Jurkat T-lymphocytesEtoposideNot specifiedRefractory to cytochrome c release[1]
Bovine Brain Microvessel Endothelial CellsOxyhemoglobin (OxyHb)Not specifiedSignificantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage[1]
Wild-Type Mouse Embryonic Fibroblasts (WT MEFs)Brefeldin A (BFA), Thapsigargin (TG)50 µMSignificantly resistant to ER stress-induced apoptosis[2]
Various Cell LinesLovastatin100 µMSignificantly reduced Lovastatin-induced loss of DNA by 19.1 ± 8.3%[4]
Jurkat cellsDoxorubicin100 µMPrevented many morphological features of apoptosis[4]

Signaling Pathways

PIDDosome-Mediated Caspase-2 Activation

The activation of caspase-2 in response to stimuli like genotoxic stress is primarily mediated by a large protein complex known as the PIDDosome. This complex consists of three core components:

  • PIDD1 (p53-induced protein with a death domain 1): A protein that undergoes autoprocessing to generate a fragment called PIDD-CC.

  • RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that binds to PIDD-CC.

  • Pro-caspase-2: The inactive zymogen of caspase-2.

The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage.

PIDDosome_Activation cluster_stimulus Cellular Stress cluster_piddosome PIDDosome Complex cluster_downstream Downstream Events Stress Genotoxic Stress / DNA Damage PIDD1 PIDD1 Stress->PIDD1 activates PIDD_CC PIDD-CC PIDD1->PIDD_CC autoprocesses to RAIDD RAIDD PIDD_CC->RAIDD recruits ProCasp2 Pro-caspase-2 RAIDD->ProCasp2 recruits ActiveCasp2 Active Caspase-2 ProCasp2->ActiveCasp2 dimerization & auto-activation Bid Bid ActiveCasp2->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis initiates ZVDVAD Z-VDVAD-FMK ZVDVAD->ActiveCasp2 inhibits

PIDDosome-mediated caspase-2 activation pathway.
Inhibition by Z-VDVAD-FMK

Z-VDVAD-FMK directly targets and inhibits the proteolytic activity of the activated caspase-2 dimer. This prevents the cleavage of Bid and the subsequent downstream events, thereby halting the apoptotic cascade initiated through this pathway.

Experimental Protocols

General Guidelines for Using Z-VDVAD-FMK
  • Reconstitution: Z-VDVAD-FMK is typically provided as a lyophilized powder and should be reconstituted in sterile DMSO to create a stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Concentration: The optimal working concentration of Z-VDVAD-FMK should be determined empirically for each cell type and experimental setup. Based on published data, a starting concentration range of 10-100 µM is recommended for cell culture experiments.[4]

  • Treatment: Z-VDVAD-FMK should be added to the cell culture medium simultaneously with or shortly before the apoptotic stimulus to ensure effective inhibition of caspase-2 activation.

Experimental Workflow for Assessing Apoptosis Inhibition

The following diagram illustrates a general workflow for investigating the inhibitory effect of Z-VDVAD-FMK on apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_readout Data Acquisition & Interpretation CellCulture 1. Seed cells Treatment 2. Treat cells with: - Vehicle Control - Apoptotic Stimulus - Stimulus + Z-VDVAD-FMK CellCulture->Treatment Incubation 3. Incubate for desired time Treatment->Incubation Harvest 4. Harvest cells Incubation->Harvest Analysis Choose Assay Harvest->Analysis AnnexinV Annexin V / PI Staining Analysis->AnnexinV Early/Late Apoptosis CaspaseActivity Caspase Activity Assay Analysis->CaspaseActivity Enzymatic Activity WesternBlot Western Blot Analysis->WesternBlot Protein Cleavage FlowCytometry Flow Cytometry AnnexinV->FlowCytometry Fluorometer Fluorometer / Luminometer CaspaseActivity->Fluorometer Imaging Immunoblot Imaging WesternBlot->Imaging DataAnalysis Data Analysis & Interpretation FlowCytometry->DataAnalysis Fluorometer->DataAnalysis Imaging->DataAnalysis

General experimental workflow for apoptosis inhibition studies.
Detailed Protocol: Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Cells treated as described in the experimental workflow.

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI) staining solution.

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Prepare 1X Annexin V Binding Buffer: Dilute the 10X stock with distilled water.

  • Harvest Cells: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash Cells: Resuspend the cell pellet in cold PBS and centrifuge again. Carefully aspirate the supernatant.

  • Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Stain with Annexin V: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Stain with PI: Add 10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.

  • Analyze by Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative / PI-positive: Necrotic cells.

Detailed Protocol: Western Blot for Bid Cleavage

This protocol is for detecting the cleavage of Bid, a downstream target of caspase-2.

Materials:

  • Cell lysates from treated cells.

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against Bid.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare Cell Lysates: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.

  • Determine Protein Concentration: Use a BCA assay to quantify the protein concentration in each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Bid antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Interpretation of Results:

  • A decrease in the band corresponding to full-length Bid and the appearance of a smaller band corresponding to tBid in the apoptosis-induced samples indicates caspase-2 activity.

  • In samples treated with Z-VDVAD-FMK, the cleavage of Bid should be significantly reduced or absent.

Conclusion

Z-VDVAD-FMK is an invaluable tool for researchers studying the specific role of caspase-2 in apoptosis. Its high specificity and irreversible mode of action allow for the precise dissection of the caspase-2-mediated apoptotic pathway. By understanding its mechanism of action and employing the appropriate experimental protocols, scientists can effectively investigate the intricate signaling networks governing programmed cell death and explore potential therapeutic strategies targeting this pathway. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of Z-VDVAD-FMK in apoptosis research.

References

A Technical Guide to Peptide-FMK Caspase Inhibitors and Their Interplay with Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases. The study of apoptosis heavily relies on specific molecular tools to dissect its intricate signaling pathways. Among the most crucial of these tools are peptide-based inhibitors that can selectively block caspase activity.

This technical guide focuses on fluoromethylketone (FMK)-derivatized peptide inhibitors, which act as irreversible covalent inhibitors of caspases. We will clarify the roles and specificities of two key inhibitors often encountered in apoptosis research: the widely-used pan-caspase inhibitor Z-VAD-FMK and the more selective Caspase-2 inhibitor, Z-VDVAD-FMK . The user's query "Z-VDVA-(DL-Asp)-FMK" appears to be a conflation of these two distinct molecules, with the "VDVA" sequence pointing specifically to the Caspase-2 recognition motif. This guide will therefore explore the broader caspase activation network and then detail the specific applications and mechanisms of both Z-VAD-FMK and Z-VDVAD-FMK.

Section 1: The Caspase Family and Core Activation Pathways

Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. They are broadly categorized into initiator caspases (Caspase-2, -8, -9, -10), which respond to apoptotic signals, and executioner caspases (Caspase-3, -6, -7), which dismantle the cell by cleaving hundreds of cellular proteins. There are three primary pathways for caspase activation.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stresses such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the permeabilization of the outer mitochondrial membrane (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome recruits and activates the initiator, Caspase-9, which in turn cleaves and activates the executioner Caspases-3 and -7.

G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal bax Bax/Bak Activation stress->bax cyto_c Cytochrome c (release) bax->cyto_c promotes bcl2 Bcl-2, Bcl-xL bcl2->bax inhibits apaf Apaf-1 cyto_c->apaf apoptosome Apoptosome Assembly apaf->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 recruits & activates casp37 Caspase-3, -7 (Executioner) casp9->casp37 activates apoptosis Apoptosis casp37->apoptosis executes

Figure 1: The Intrinsic (Mitochondrial) Apoptosis Pathway.
The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation induces receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria to trigger the intrinsic pathway, thus creating an amplification loop.

G cluster_extra Extracellular cluster_membrane Cell Membrane cluster_cyto Cytoplasm ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor binds disc DISC Formation (FADD, Pro-Caspase-8) receptor->disc recruits casp8 Caspase-8 (Initiator) disc->casp8 activates casp37 Caspase-3, -7 (Executioner) casp8->casp37 activates (Type I cells) bid Bid casp8->bid cleaves apoptosis Apoptosis casp37->apoptosis tbid tBid bid->tbid mito Mitochondrial Pathway Amplification tbid->mito activates (Type II cells) mito->apoptosis

Figure 2: The Extrinsic (Death Receptor) Apoptosis Pathway.
The Granzyme B Pathway

This pathway is employed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected or tumor cells. Upon forming an immunological synapse, the CTL/NK cell releases granules containing perforin and serine proteases called granzymes. Perforin creates pores in the target cell membrane, facilitating the entry of Granzyme B. Once inside, Granzyme B can directly cleave and activate executioner Caspase-3 and can also cleave Bid to tBid, engaging the mitochondrial amplification loop.

G cluster_effector CTL / NK Cell cluster_target Target Cell Cytoplasm gzmb Granzyme B gzmb_in Granzyme B gzmb->gzmb_in entry via perforin pores perf Perforin perf->gzmb_in entry via perforin pores casp3 Caspase-3 (Executioner) gzmb_in->casp3 direct activation bid Bid gzmb_in->bid cleavage apoptosis Apoptosis casp3->apoptosis tbid tBid bid->tbid mito Mitochondrial Pathway tbid->mito amplification mito->apoptosis

Figure 3: The Granzyme B-Mediated Apoptosis Pathway.

Section 2: Inhibitor Profiles: Z-VAD-FMK vs. Z-VDVAD-FMK

Peptide-FMK inhibitors are invaluable tools for studying these pathways. They are designed with a peptide sequence that mimics a caspase's preferred cleavage site, followed by a fluoromethylketone moiety. This FMK group forms an irreversible covalent bond with the cysteine in the caspase's active site, effectively inactivating the enzyme.[1][2][3] The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability.[2]

Z-VAD-FMK: The Pan-Caspase Inhibitor

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a broad-spectrum, cell-permeant, and irreversible caspase inhibitor.[4][5] It is widely used to determine whether a cellular process is caspase-dependent. While highly effective against most caspases, some evidence suggests it is a weak inhibitor of Caspase-2.[6][7]

Z-VDVAD-FMK: The Caspase-2 Selective Inhibitor

Z-VDVAD-FMK (Benzyloxycarbonyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a synthetic peptide specifically designed to irreversibly inhibit Caspase-2.[8][9] Its peptide sequence, VDVAD, mimics the optimal recognition site for Caspase-2. This inhibitor is used to investigate the specific roles of Caspase-2 in apoptosis, which can be distinct from those of other initiator caspases.[9][10] While it is selective for Caspase-2, it has been noted to also inhibit Caspases-3 and -7.[9]

Quantitative Inhibitor Specificity

The inhibitory potential of these compounds is typically measured by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher potency.

InhibitorTarget Caspase(s)Reported IC50 / PotencyReference(s)
Z-VAD-FMK Pan-CaspaseInhibits Caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 at low-mid nanomolar concentrations.[6][11]
Caspase-2Weakly inhibits or does not inhibit.[6][7]
Z-VDVAD-FMK Caspase-2Potent and specific inhibitor.[8][9][10]
Caspase-3, -7Also shows inhibitory activity.[9]

Note: Reported IC50 values can vary significantly between studies depending on the assay conditions, enzyme source, and substrate used.

Section 3: The Unique Role of Caspase-2

Caspase-2 is the most evolutionarily conserved caspase, yet its precise role has been enigmatic. It is considered an initiator caspase that can be activated by various forms of cellular stress, particularly DNA damage. A key activation platform for Caspase-2 is the PIDDosome , a large complex formed by the proteins PIDD1 (p53-inducible protein with a death domain) and RAIDD. Upon a stress signal, these proteins assemble and recruit pro-caspase-2, facilitating its dimerization and auto-activation. Once active, Caspase-2's primary pro-apoptotic role is to cleave Bid, linking stress signals directly to the mitochondrial pathway.[9]

G stress Cellular Stress (e.g., DNA Damage) piddosome PIDDosome Assembly (PIDD1, RAIDD) stress->piddosome induces casp2 Caspase-2 (Initiator) piddosome->casp2 recruits & activates bid Bid casp2->bid cleaves tbid tBid bid->tbid mito Mitochondrial Pathway tbid->mito activates apoptosis Apoptosis mito->apoptosis

Figure 4: The Caspase-2 Activation Pathway via the PIDDosome.

Section 4: Key Experimental Protocols

Investigating caspase activation and its inhibition requires robust and reproducible experimental methods. Below are detailed protocols for common assays.

Fluorometric Caspase Activity Assay

This assay measures the enzymatic activity of a specific caspase in cell lysates using a synthetic peptide substrate conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by an active caspase releases the fluorophore, which can be quantified.

Methodology:

  • Cell Treatment: Culture cells to the desired confluence and treat with an apoptosis-inducing agent. For inhibitor studies, pre-incubate a parallel set of cells with the desired concentration of Z-VAD-FMK or Z-VDVAD-FMK (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.

  • Cell Lysis: Harvest cells (including supernatant for suspension cells) and centrifuge at 500 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS. Resuspend the pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.

  • Lysate Preparation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction: In a black 96-well plate, add 50-100 µg of protein lysate per well. Add an equal volume of 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).

  • Substrate Addition: To initiate the reaction, add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3, Ac-VDVAD-AMC for Caspase-2) to a final concentration of 50 µM.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: Calculate the rate of AMC release (change in fluorescence units per minute per mg of protein). Compare the activity in treated samples to untreated controls.

G start Treat Cells (Induce Apoptosis +/- Inhibitor) harvest Harvest & Lyse Cells start->harvest centrifuge Centrifuge to obtain Cytosolic Extract harvest->centrifuge quantify Quantify Protein (BCA/Bradford) centrifuge->quantify plate Plate Lysate in 96-well plate quantify->plate reagents Add Reaction Buffer & Fluorogenic Substrate plate->reagents measure Measure Fluorescence (Plate Reader, 37°C) reagents->measure end Analyze Data (Activity Rate) measure->end

Figure 5: Workflow for a Fluorometric Caspase Activity Assay.
Western Blot Analysis of Caspase Cleavage

Western blotting allows for the visualization of caspase processing (cleavage) from the inactive pro-caspase form to the smaller, active subunits. It can also be used to detect the cleavage of key caspase substrates, such as PARP-1.

Methodology:

  • Sample Preparation: Treat and harvest cells as described in step 4.1.1. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved Caspase-3, anti-Caspase-2, or anti-PARP) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Look for the appearance of cleaved fragments or the disappearance of the full-length protein.

G start Prepare Cell Lysates sds Protein Separation by SDS-PAGE start->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking Step transfer->block primary Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect end Analyze Bands detect->end

Figure 6: Workflow for Western Blot Analysis of Caspase Cleavage.
Immunofluorescence Staining for Active Caspases

This technique allows for the visualization of active caspases within individual cells, preserving spatial context and cellular morphology.

Methodology:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish. Treat as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an active caspase conformation (e.g., cleaved Caspase-3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining (Optional): A nuclear counterstain like DAPI can be added to visualize cell nuclei.

  • Mounting and Imaging: Wash a final time with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

The study of caspase-mediated apoptosis is critically dependent on the use of specific inhibitors to probe its complex pathways. Z-VAD-FMK serves as an essential tool to establish the general involvement of caspases, while more selective inhibitors like Z-VDVAD-FMK allow researchers to dissect the specific contributions of individual caspases, such as the unique initiator Caspase-2. A thorough understanding of the mechanisms of these inhibitors, combined with robust experimental protocols, empowers researchers to accurately map the signaling cascades that govern programmed cell death, paving the way for new therapeutic strategies in diseases ranging from cancer to neurodegeneration.

References

Z-VDVAD-FMK: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the caspase-2 inhibitor, Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone), for research applications. This document details its mechanism of action, selectivity, and practical applications, and provides detailed experimental protocols for its use in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of caspase-2.[1] Its inhibitory activity is conferred by the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of the caspase.[2] The benzyloxycarbonyl (Z) group enhances the cell permeability of the compound, allowing it to effectively target intracellular caspases.[2]

While Z-VDVAD-FMK is primarily recognized as a caspase-2 inhibitor, it is important for researchers to be aware of its potential cross-reactivity with other caspases. Notably, studies have shown that Z-VDVAD-FMK can also inhibit caspase-3 and caspase-7.[1] This contrasts with the broader activity of the well-known pan-caspase inhibitor, Z-VAD-FMK, which inhibits a wider range of caspases.[3]

Data Presentation: Inhibitor Specificity
InhibitorPrimary TargetOther Known TargetsGeneral Activity Profile
Z-VDVAD-FMK Caspase-2Caspase-3, Caspase-7[1]A specific inhibitor of caspase-2 with known cross-reactivity.[1][4]
Z-VAD-FMK Multiple CaspasesCaspase-1, -3, -4, -5, -6, -7, -8, -9, -10[3]A broad-spectrum or pan-caspase inhibitor.[3]

Signaling Pathways

Z-VDVAD-FMK is a valuable tool for dissecting the roles of caspase-2 in cellular signaling pathways, particularly in the context of apoptosis. Caspase-2 is considered an initiator caspase, and its activation is often associated with cellular stress signals, such as DNA damage.[2] One of the key activation platforms for caspase-2 is the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2.[5] Upon activation, caspase-2 can cleave and activate downstream effector caspases, as well as other substrates like BID (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the amplification of the apoptotic signal.[2]

G cluster_0 Cellular Stress cluster_1 PIDDosome Formation cluster_2 Caspase-2 Activation cluster_3 Downstream Events Stress DNA Damage / Other Stress PIDD PIDD Stress->PIDD induces RAIDD RAIDD PIDD->RAIDD recruits ProCasp2 Pro-Caspase-2 RAIDD->ProCasp2 recruits Casp2 Active Caspase-2 ProCasp2->Casp2 autocatalytic cleavage BID BID Casp2->BID cleaves tBID tBID BID->tBID MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) tBID->MOMP induces EffectorCasp Effector Caspases (e.g., Caspase-3, -7) MOMP->EffectorCasp activates Apoptosis Apoptosis EffectorCasp->Apoptosis executes ZVDVAD Z-VDVAD-FMK ZVDVAD->Casp2 inhibits

Caption: Caspase-2 signaling pathway and the inhibitory action of Z-VDVAD-FMK.

Experimental Protocols

Preparation of Z-VDVAD-FMK Stock Solution

Materials:

  • Z-VDVAD-FMK powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the Z-VDVAD-FMK powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of 10-20 mM by dissolving the Z-VDVAD-FMK powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (Molecular Weight: ~695.7 g/mol ), add approximately 144 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

General Protocol for Inhibition of Caspase-2 in Cell Culture

Materials:

  • Cells of interest cultured in appropriate media

  • Z-VDVAD-FMK stock solution (10-20 mM in DMSO)

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates and incubator

Procedure:

  • Seed the cells at an appropriate density in a cell culture plate and allow them to adhere or reach the desired confluency.

  • Prepare the working concentration of Z-VDVAD-FMK by diluting the stock solution in fresh cell culture medium. A typical working concentration ranges from 2 µM to 100 µM.[4] The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Pre-treat the cells with the Z-VDVAD-FMK-containing medium for 1-2 hours in a cell culture incubator. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Induce apoptosis by adding the chosen stimulus to the cell culture medium.

  • Incubate the cells for the desired time period to allow for apoptosis induction.

  • Harvest the cells for downstream analysis (e.g., caspase activity assay, Western blotting, flow cytometry).

G A Seed Cells B Pre-treat with Z-VDVAD-FMK (or vehicle) A->B C Induce Apoptosis B->C D Incubate C->D E Harvest Cells & Analyze D->E

Caption: General experimental workflow for using Z-VDVAD-FMK in cell culture.

Fluorometric Caspase-2 Activity Assay

This protocol is adapted from commercially available caspase-2 activity assay kits.

Materials:

  • Cell lysate from control and Z-VDVAD-FMK-treated cells

  • Caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA)

  • Assay buffer (typically provided in commercial kits)

  • 96-well microplate (black for fluorescent assays)

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates from both control and Z-VDVAD-FMK-treated cells according to the manufacturer's protocol of the chosen lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.

  • Add assay buffer to each well to a final volume of 50 µL.

  • Add 5 µL of the caspase-2 substrate (e.g., 1 mM Ac-VDVAD-AFC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Compare the fluorescence intensity of the Z-VDVAD-FMK-treated samples to the control samples to determine the extent of caspase-2 inhibition.

Western Blot Analysis of Caspase-2 Activation and BID Cleavage

Materials:

  • Cell lysates from control and Z-VDVAD-FMK-treated cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro-caspase-2, cleaved caspase-2, and BID

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentrations as described in the previous protocol.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pro-caspase-2, cleaved caspase-2, or BID overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to assess the effect of Z-VDVAD-FMK on caspase-2 activation (disappearance of pro-caspase-2 and appearance of cleaved fragments) and BID cleavage (disappearance of full-length BID).

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Western Blot Transfer B->C D Blocking C->D E Primary Antibody Incubation (anti-caspase-2 or anti-BID) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: Western blot workflow to assess Z-VDVAD-FMK's effect on caspase-2 and BID.

References

Understanding the Function of Caspase-2 with Z-VDVAD-FMK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-2, the most evolutionarily conserved of the mammalian caspases, occupies a unique and complex position in cellular signaling, implicated in apoptosis, cell cycle regulation, and the DNA damage response. Its precise function as either an initiator or an effector caspase remains a subject of investigation, often appearing to have roles in both capacities depending on the cellular context and stimulus. The peptide inhibitor Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a key chemical tool utilized to probe the functions of caspase-2. This guide provides an in-depth overview of caspase-2, its activation pathways, and the use of Z-VDVAD-FMK as an inhibitor, complete with experimental protocols and data presentation to aid researchers in their investigations.

The Enigmatic Role of Caspase-2

Caspase-2 is a cysteine-aspartic protease that, like other initiator caspases (e.g., caspase-8 and -9), possesses a long N-terminal pro-domain containing a caspase activation and recruitment domain (CARD). This structure allows it to be recruited to large protein complexes for activation.[1][2] Unlike other initiator caspases, however, caspase-2 does not efficiently process and activate downstream effector caspases like caspase-3 or -7 directly.[3] Instead, its pro-apoptotic functions are often mediated through the cleavage of other key substrates, linking it to the intrinsic mitochondrial pathway of apoptosis.

Beyond apoptosis, caspase-2 has been shown to play a role in maintaining genomic stability and can influence cell cycle progression, potentially acting as a tumor suppressor.[4][5]

Activation of Caspase-2: The PIDDosome and Beyond

The best-characterized activation platform for caspase-2 is the PIDDosome .[6] This high molecular weight complex assembles in response to cellular stresses, such as DNA damage. The core components of the PIDDosome are:

  • PIDD1 (p53-inducible death domain-containing protein 1): A protein induced by the tumor suppressor p53 that acts as a scaffold.[7]

  • RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and pro-caspase-2.[2]

The assembly of the PIDDosome facilitates the dimerization of pro-caspase-2 molecules, leading to their autocatalytic cleavage and activation.[8] Activated caspase-2 is then able to cleave its downstream substrates.

Z-VDVAD-FMK: A Tool to Interrogate Caspase-2 Function

Z-VDVAD-FMK is a cell-permeable, irreversible inhibitor designed to target caspase-2.[2][9] The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) mimics the preferred cleavage site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2]

Specificity and Efficacy of Z-VDVAD-FMK

While Z-VDVAD-FMK is widely used as a caspase-2 specific inhibitor, it is important to note that comprehensive, publicly available quantitative data on its IC50 or Ki values against a full panel of caspases is limited. Some evidence suggests that it may also inhibit other caspases, such as caspase-3 and -7, albeit potentially at higher concentrations. For comparison, the well-characterized pan-caspase inhibitor, Z-VAD-FMK, broadly inhibits multiple caspases.

Table 1: Inhibitor Specificity Data

InhibitorTarget(s)IC50 / Ki ValuesNotes
Z-VDVAD-FMK Primarily Caspase-2Specific IC50/Ki values against a full caspase panel are not readily available in the cited literature.Often referred to as a "specific" or "selective" caspase-2 inhibitor. Some reports suggest potential cross-reactivity with caspase-3 and -7.
Z-VAD-FMK Pan-caspase inhibitorIC50 = 0.0015 - 5.8 mM for various caspases.[8]A broad-spectrum inhibitor used as a general control for caspase-dependent apoptosis.[4][8]

Key Signaling Pathways Involving Caspase-2

Caspase-2 in DNA Damage-Induced Apoptosis

In response to genotoxic stress, p53 can be activated, leading to the transcription of PIDD1 and the assembly of the PIDDosome. This activates caspase-2, which can then cleave the BH3-only protein Bid. The truncated Bid (tBid) translocates to the mitochondria, promoting mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and effector caspases.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 PIDD_gene PIDD1 Gene p53->PIDD_gene Transcription PIDD PIDD1 PIDD_gene->PIDD Translation DNA_damage DNA Damage DNA_damage->p53 Activation PIDDosome PIDDosome PIDD->PIDDosome RAIDD RAIDD RAIDD->PIDDosome pro_casp2 Pro-Caspase-2 pro_casp2->PIDDosome casp2 Active Caspase-2 PIDDosome->casp2 Activation Bid Bid casp2->Bid Cleavage tBid tBid Bid->tBid MOMP MOMP tBid->MOMP Induction cyto_c Cytochrome c Release MOMP->cyto_c apoptosis Apoptosis cyto_c->apoptosis

Caption: Caspase-2 activation via the PIDDosome in response to DNA damage.

Caspase-2 in Cell Cycle Control via the MDM2-p53 Axis

Caspase-2 has also been implicated in a feedback loop involving the key tumor suppressor p53 and its negative regulator, MDM2. Upon certain cellular stresses, activated caspase-2 can cleave MDM2. This cleavage separates the p53-binding domain of MDM2 from its RING finger domain, which is responsible for ubiquitinating p53 and targeting it for degradation. The resulting N-terminally truncated MDM2 can still bind to p53 but can no longer mediate its degradation, leading to p53 stabilization and accumulation, which in turn can promote cell cycle arrest.

G cluster_feedback Caspase-2/MDM2/p53 Feedback Loop casp2 Active Caspase-2 mdm2 MDM2 casp2->mdm2 Cleavage p53 p53 mdm2->p53 Ubiquitination p53_stab p53 Stabilization degradation p53 Degradation p53->degradation mdm2_frag Truncated MDM2 mdm2_frag->p53 Binding mdm2_frag->p53_stab Promotes cell_cycle_arrest Cell Cycle Arrest p53_stab->cell_cycle_arrest

Caption: Caspase-2-mediated regulation of p53 stability through MDM2 cleavage.

Experimental Protocols

In Vitro Caspase-2 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate, VDVAD-AFC.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Z-VDVAD-FMK (for inhibitor control)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - DTT should be added fresh)

  • Caspase-2 substrate: VDVAD-AFC (7-amino-4-trifluoromethylcoumarin), 1 mM stock in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with the desired apoptosis-inducing agent for the determined time. Include an untreated control group.

    • For an inhibitor control, pre-incubate a set of cells with Z-VDVAD-FMK (e.g., 20-50 µM) for 1-2 hours before adding the apoptotic stimulus.

  • Cell Lysis:

    • Harvest cells (for adherent cells, scrape or trypsinize) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.

    • Add 5 µL of 1 mM VDVAD-AFC substrate to each well (final concentration: 50 µM).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader (Ex: 400 nm, Em: 505 nm).

G start Start treat_cells Treat Cells (Apoptotic Stimulus +/- Z-VDVAD-FMK) start->treat_cells harvest_cells Harvest & Lyse Cells treat_cells->harvest_cells prep_plate Prepare 96-well Plate (Lysate + Reaction Buffer) harvest_cells->prep_plate add_substrate Add VDVAD-AFC Substrate prep_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 400nm, Em: 505nm) incubate->read_fluorescence end End read_fluorescence->end

Caption: Workflow for in vitro fluorometric caspase-2 activity assay.

Cellular Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis in a cell population, using Z-VDVAD-FMK to determine the contribution of caspase activity.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Z-VDVAD-FMK

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1-5 x 105 cells per well in a multi-well plate.

    • Pre-treat cells with Z-VDVAD-FMK (e.g., 20-50 µM) or vehicle control for 1-2 hours.

    • Induce apoptosis with the chosen agent for the desired time.

  • Cell Staining:

    • Harvest cells (including any floating cells in the supernatant) and pellet by centrifugation.

    • Wash cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated/untreated controls.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membrane integrity)

A reduction in the percentage of apoptotic cells in the Z-VDVAD-FMK treated group compared to the stimulus-only group indicates a caspase-2 dependent apoptotic pathway.

Conclusion

Caspase-2 remains a fascinating and complex enzyme with roles that extend beyond simple apoptosis initiation. Its involvement in the DNA damage response and cell cycle control highlights its importance in maintaining cellular homeostasis. The inhibitor Z-VDVAD-FMK is an invaluable tool for dissecting the specific contributions of caspase-2 to these diverse cellular processes. Careful experimental design, including appropriate controls and an awareness of the inhibitor's potential for off-target effects, is crucial for obtaining clear and interpretable results. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the multifaceted functions of caspase-2.

References

Z-VDVA-(DL-Asp)-FMK: A Technical Guide for the Study of Initiator Caspases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Z-VDVA-(DL-Asp)-FMK (commonly abbreviated as Z-VDVAD-FMK) as a tool for investigating the function of initiator caspases, with a particular focus on caspase-2. This document provides a comprehensive overview of its mechanism of action, specificity, and practical application in experimental settings.

Introduction to Initiator Caspases and the Role of Caspase-2

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, and -10) and executioner caspases (e.g., caspase-3, -6, and -7). Initiator caspases are activated in response to pro-apoptotic signals and are responsible for activating the downstream executioner caspases, which then dismantle the cell by cleaving a host of cellular substrates.

Caspase-2 holds a unique and somewhat enigmatic position among the initiator caspases. It is the most evolutionarily conserved caspase and has been implicated in apoptotic pathways initiated by various stimuli, including DNA damage, growth factor deprivation, and oxidative stress. Unlike other initiator caspases that often directly process and activate executioner caspases, caspase-2 primarily acts upstream of the mitochondria. Its activation can lead to the cleavage of Bid (BH3 interacting-domain death agonist), which in turn promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the apoptosome and caspase-9.

Z-VDVAD-FMK: A Tool for Caspase-2 Research

Z-VDVAD-FMK is a synthetic, cell-permeable peptide inhibitor designed to target caspases. The "Z" represents a benzyloxycarbonyl group, which enhances cell permeability. "VDVAD" is a pentapeptide sequence that mimics the preferred cleavage site of caspase-2. The fluoromethylketone (FMK) group at the C-terminus forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme.

Mechanism of Action

Z-VDVAD-FMK functions as an irreversible inhibitor of caspases. Its specificity is primarily determined by the VDVAD peptide sequence, which is recognized by the substrate-binding pocket of caspase-2. Upon binding, the FMK moiety reacts with the catalytic cysteine residue, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates and propagating the apoptotic signal.

Data Presentation: Specificity of Z-VDVAD-FMK

While Z-VDVAD-FMK is widely cited as a specific inhibitor of caspase-2, comprehensive, directly comparable IC50 values across all caspases are not consistently reported in the literature. The VDVAD sequence is based on the optimal substrate recognition motif for caspase-2. However, some studies suggest that it may also inhibit other caspases, particularly at higher concentrations. Researchers should, therefore, include appropriate controls to validate the specificity of its effects in their experimental system.

Below is a summary of the inhibitory characteristics of Z-VDVAD-FMK based on available information.

Caspase TargetInhibitory ActivityNotes
Caspase-2 Primary Target The VDVAD sequence is designed to mimic the optimal cleavage site for caspase-2.
Caspase-3Potential off-target inhibitionSome sources indicate that Z-VDVAD-FMK can also inhibit caspase-3.[1]
Caspase-7Potential off-target inhibitionSome sources indicate that Z-VDVAD-FMK can also inhibit caspase-7.[1]
Other CaspasesLower or uncharacterizedThe inhibitory activity against other initiator and executioner caspases is less well-documented.

Note: The lack of a comprehensive, standardized dataset of IC50 values necessitates careful experimental design, including the use of multiple controls, to confirm the specific role of caspase-2 inhibition in observed phenotypes.

Signaling Pathways Involving Caspase-2

Caspase-2 is activated through proximity-induced dimerization, often facilitated by large protein complexes known as activation platforms. A key platform for caspase-2 activation, particularly in response to DNA damage, is the PIDDosome.

The PIDDosome-Mediated Caspase-2 Activation Pathway

The PIDDosome is a multi-protein complex that assembles in response to cellular stress, such as genotoxic damage. Its core components are:

  • PIDD1 (p53-induced protein with a death domain): A stress-induced sensor protein.

  • RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and procaspase-2.

  • Procaspase-2: The inactive zymogen of caspase-2.

Upon DNA damage, PIDD1 is activated and recruits RAIDD. RAIDD, in turn, recruits procaspase-2 through interactions between their respective caspase recruitment domains (CARDs). This induced proximity facilitates the dimerization and auto-activation of caspase-2.

PIDDosome_Activation cluster_stress Cellular Stress cluster_piddosome PIDDosome Assembly cluster_activation Caspase-2 Activation cluster_downstream Downstream Events DNA_Damage DNA Damage PIDD1 PIDD1 DNA_Damage->PIDD1 induces RAIDD RAIDD PIDD1->RAIDD recruits Procaspase2 Procaspase-2 RAIDD->Procaspase2 recruits Active_Caspase2 Active Caspase-2 Dimer Procaspase2->Active_Caspase2 dimerization & auto-activation Bid Bid Active_Caspase2->Bid cleaves tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria promotes MOMP Apoptosis Apoptosis Mitochondria->Apoptosis cytochrome c release

PIDDosome-mediated activation of caspase-2 and downstream signaling.

Experimental Protocols

This section provides a detailed protocol for a key experiment utilizing Z-VDVAD-FMK to investigate the role of caspase-2 in etoposide-induced apoptosis in a human cell line.

Investigating the Role of Caspase-2 in Etoposide-Induced Apoptosis

This experiment aims to determine if caspase-2 is a critical mediator of apoptosis induced by the topoisomerase II inhibitor, etoposide. The protocol involves treating cells with etoposide in the presence or absence of Z-VDVAD-FMK and assessing downstream apoptotic events, such as the cleavage of Bid.

Materials:

  • Human cancer cell line (e.g., Jurkat or A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Etoposide stock solution (in DMSO)

  • Z-VDVAD-FMK (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-Caspase-2

    • Rabbit anti-Bid

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare working solutions of etoposide and Z-VDVAD-FMK in complete culture medium. A typical final concentration for etoposide is 25-50 µM, and for Z-VDVAD-FMK is 20-50 µM.

    • Pre-treat the designated wells with Z-VDVAD-FMK or vehicle (DMSO) for 1-2 hours.

    • Add etoposide to the appropriate wells. Include the following experimental groups:

      • Untreated control

      • Vehicle (DMSO) control

      • Etoposide alone

      • Z-VDVAD-FMK alone

      • Etoposide + Z-VDVAD-FMK

    • Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-caspase-2, anti-Bid, and anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Expected Results:

  • Etoposide alone: A decrease in the band corresponding to full-length procaspase-2 and the appearance of cleaved caspase-2 fragments. A decrease in the band for full-length Bid and the appearance of the truncated Bid (tBid) fragment.

  • Etoposide + Z-VDVAD-FMK: Inhibition of the cleavage of procaspase-2 and a significant reduction in the cleavage of Bid compared to etoposide treatment alone.

  • Controls: No significant cleavage of caspase-2 or Bid should be observed in the untreated, vehicle, or Z-VDVAD-FMK alone groups.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed and Culture Cells Pre_treatment Pre-treat with Z-VDVAD-FMK or Vehicle Cell_Culture->Pre_treatment Induction Induce Apoptosis with Etoposide Pre_treatment->Induction Cell_Lysis Cell Lysis and Protein Quantification Induction->Cell_Lysis Western_Blot Western Blot for Caspase-2 and Bid Cleavage Cell_Lysis->Western_Blot Results Analyze Results Western_Blot->Results

Workflow for investigating caspase-2 inhibition by Z-VDVAD-FMK.

Conclusion

Z-VDVAD-FMK is a valuable chemical tool for dissecting the role of the initiator caspase-2 in apoptotic signaling pathways. Its peptide sequence is designed for specific recognition by caspase-2, and its irreversible mechanism of action makes it an effective inhibitor for in vitro and cell-based assays. While questions about its absolute specificity remain, careful experimental design and the use of appropriate controls can enable researchers to confidently probe the functions of caspase-2 in various cellular contexts. This guide provides a foundational understanding and practical protocols to facilitate the use of Z-VDVAD-FMK in advancing our knowledge of apoptosis and the intricate roles of initiator caspases.

References

An In-depth Technical Guide to the Cell Permeability of Z-VDVAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for the caspase-2 inhibitor, Z-VDVAD-FMK. This information is intended to support research and drug development efforts involving the modulation of apoptotic pathways.

Core Concepts: Understanding Z-VDVAD-FMK

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-2.[1][2][3][4] Its full chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone.[4] The key structural features that contribute to its function and cell permeability include:

  • Peptide Sequence (VDVAD): This sequence is recognized by caspase-2, providing specificity.

  • N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the hydrophobicity of the peptide, which is a common strategy to improve cell membrane penetration.[2]

  • O-methylated Aspartic Acid Residues: The aspartic acid residues in the peptide sequence are O-methylated. This modification neutralizes the negative charge of the carboxylic acid side chains, which significantly enhances the compound's stability and ability to cross the cell membrane.[5][6][7]

  • C-terminal Fluoromethylketone (FMK) group: This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2][8]

By irreversibly binding to caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, thereby inhibiting downstream events in specific apoptotic signaling pathways.[1][4][9] While it is a potent inhibitor of caspase-2, it has also been reported to inhibit caspases 3 and 7.[4]

Quantitative Data on Biological Activity

Cell LineStimulusZ-VDVAD-FMK ConcentrationObserved Effect
HMEC-1Thrombin2 µMGreatly inhibits Rho-kinase (ROCK-II) activity.[1]
Jurkat T-lymphocytesEtoposideNot specifiedAttenuates cytochrome c release and other apoptotic manifestations.[4]
Bovine brain microvessel endothelial cellsOxyhemoglobin (OxyHb)Not specifiedSignificantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage.[4]
Various cell typesLovastatin100 µMSignificantly reduces Lovastatin-induced loss of DNA by 19.1±8.3% and reduces apoptosis.[1]

Signaling Pathways Involving Z-VDVAD-FMK

Z-VDVAD-FMK primarily interferes with apoptotic pathways where caspase-2 acts as an initiator caspase. One such pathway involves the cellular response to DNA damage. In this context, caspase-2 can be activated upstream of the mitochondria, leading to the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.

G cluster_0 Apoptotic Stimulus (e.g., Etoposide) cluster_1 Upstream Events cluster_2 Mitochondrial Events cluster_3 Downstream Events Etoposide Etoposide Caspase2_Pro Pro-Caspase-2 Etoposide->Caspase2_Pro activates Caspase2_Active Active Caspase-2 Caspase2_Pro->Caspase2_Active Mitochondrion Mitochondrion Caspase2_Active->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase3_Pro Pro-Caspase-3 Apoptosome->Caspase3_Pro Caspase3_Active Active Caspase-3 Caspase3_Pro->Caspase3_Active Apoptosis Apoptosis Caspase3_Active->Apoptosis ZVDVAD Z-VDVAD-FMK ZVDVAD->Caspase2_Active inhibits

Apoptotic pathway inhibited by Z-VDVAD-FMK.

Experimental Protocols for Assessing Cell Permeability

While a specific, published protocol for quantifying the cell permeability of Z-VDVAD-FMK is not available, established methods such as the Caco-2 permeability assay can be readily adapted for this purpose. This assay is considered a gold standard for predicting in vivo drug absorption.[10]

Objective: To determine the apparent permeability coefficient (Papp) of Z-VDVAD-FMK across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Z-VDVAD-FMK

  • High permeability control (e.g., caffeine)

  • Low permeability control (e.g., mannitol)

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Equilibrate the cells in HBSS for 30 minutes at 37°C.[11]

    • Prepare the dosing solution of Z-VDVAD-FMK and control compounds in HBSS.

    • Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.

    • Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[11]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Sample Analysis:

    • Determine the concentration of Z-VDVAD-FMK in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of permeation of the compound across the cells.

        • A is the surface area of the membrane.

        • C0 is the initial concentration of the compound in the donor chamber.[11]

G cluster_workflow Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21-25 days to form a monolayer A->B C 3. Verify monolayer integrity (TEER measurement) B->C D 4. Prepare dosing solutions (Z-VDVAD-FMK & controls) C->D E 5. Add dosing solution to apical (donor) chamber D->E F 6. Add buffer to basolateral (receiver) chamber D->F G 7. Incubate at 37°C E->G F->G H 8. Collect samples from both chambers G->H I 9. Analyze concentration (e.g., LC-MS/MS) H->I J 10. Calculate Papp value I->J

References

Methodological & Application

Application Notes and Protocols for Z-VDVAD-FMK in Caspase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family, plays a multifaceted role in cellular processes beyond its initial characterization in apoptosis.[1][2] It functions as an initiator caspase, responding to various cellular stressors like DNA damage, endoplasmic reticulum (ER) stress, and metabolic imbalance.[3] Activation of caspase-2 is a tightly regulated process, often mediated by the formation of a large protein complex called the PIDDosome, which includes the proteins PIDD1 and RAIDD.[4][5] This complex facilitates the dimerization and subsequent auto-activation of pro-caspase-2.[2][4] Once active, caspase-2 can cleave substrates such as Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and initiating the downstream executioner caspase cascade.[4][6][7] It is also implicated in non-apoptotic functions, including cell cycle regulation, tumor suppression, and DNA repair.[1][6][7]

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-2.[8][9][10] The fluoromethylketone (FMK) group allows the peptide to form a covalent bond with the active site of the caspase, thereby irreversibly inactivating the enzyme.[10][11] This makes Z-VDVAD-FMK a critical tool for researchers studying the specific roles of caspase-2 in various signaling pathways. While it is highly specific for caspase-2, it has been noted to inhibit caspases 3 and 7 at higher concentrations.[9]

Application Notes

Reagent Preparation and Storage
  • Reconstitution: Z-VDVAD-FMK is typically supplied as a lyophilized powder. It should be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, commonly at 10 mM or 20 mM.[12][13] For example, to create a 20 mM stock solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol ), dissolve it in approximately 71.9 µL of DMSO.[8]

  • Storage:

    • Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to one year or more).[13]

    • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8][14]

  • Working Solution: Immediately before use, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to 1.0%, as higher concentrations can be cytotoxic.[15][16] It is recommended to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[15]

Experimental Guidelines
  • Working Concentration: The optimal working concentration of Z-VDVAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[14][16] A dose-response experiment is strongly recommended to determine the most effective concentration for a specific model system. Concentrations ranging from 2 µM to 100 µM have been reported in the literature.[8]

  • Incubation Time: For maximal effect, Z-VDVAD-FMK should be added to the cell culture prior to the induction of apoptosis to allow for cell permeability and target engagement.[14] A pre-incubation period of 30 to 120 minutes is generally recommended.[14][15]

Data Presentation

Table 1: Examples of Z-VDVAD-FMK Working Concentrations in Cell Culture

Cell LineApoptotic StimulusZ-VDVAD-FMK ConcentrationIncubation TimeObserved EffectReference
HMEC-1Thrombin2 µMNot specifiedGreatly inhibited Rho-kinase activity[8]
JurkatDoxorubicin (1 µM)100 µM22 hoursPrevented nuclear apoptosis[8]
VariousGeneral Apoptosis20 µMConcurrent with stimulusSuggested concentration for Jurkat cells[17]
VariousGeneral Apoptosis50 nM to 100 µMTypically at the start of cultureEffective range depending on cell type/stimulus[16]
Bovine Brain Endothelial CellsOxyhemoglobinNot specifiedNot specifiedSignificantly reduced cell detachment and caspase-2/-3 activities[9]

Visualizations

Caspase-2 Activation and Downstream Signaling

G cluster_stress Cellular Stress cluster_activation Caspase-2 Activation Platform cluster_caspase2 Caspase-2 cluster_downstream Downstream Effects Stress DNA Damage / ER Stress / Oxidative Stress p53 p53 Stress->p53 activates PIDD PIDD1 p53->PIDD induces transcription PIDDosome PIDDosome Complex PIDD->PIDDosome RAIDD RAIDD RAIDD->PIDDosome ActiveCasp2 Active Caspase-2 (Dimer) PIDDosome->ActiveCasp2 promotes dimerization & auto-activation ProCasp2 Pro-Caspase-2 (Monomer) ProCasp2->PIDDosome recruitment BID BID ActiveCasp2->BID cleaves Inhibitor Z-VDVAD-FMK Inhibitor->ActiveCasp2 irreversibly inhibits tBID tBID BID->tBID MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) tBID->MOMP CytoC Cytochrome c Release MOMP->CytoC ExecCasp Executioner Caspases (Caspase-3, -7) CytoC->ExecCasp activates via Apoptosome Apoptosis Apoptosis ExecCasp->Apoptosis executes

Caption: Caspase-2 activation pathway and point of inhibition by Z-VDVAD-FMK.

Experimental Workflow

G cluster_assays Downstream Analysis start Seed Cells in Culture Plates pretreat Pre-treat with Z-VDVAD-FMK (or DMSO Vehicle Control) for 1-2 hours start->pretreat induce Induce Apoptosis (e.g., Doxorubicin, Etoposide) pretreat->induce harvest Harvest Cells at Desired Time Points induce->harvest caspase_assay Caspase-2 Activity Assay (Colorimetric/Fluorometric) harvest->caspase_assay western_blot Western Blot Analysis (Cleaved Caspase-2, BID, PARP) harvest->western_blot viability_assay Cell Viability Assay (MTT, CellTiter-Glo®) harvest->viability_assay

Caption: General experimental workflow for studying caspase-2 inhibition.

Experimental Protocols

Protocol 1: General Procedure for Caspase-2 Inhibition in Adherent Cells
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%) overnight.

  • Inhibitor Preparation: Thaw an aliquot of the Z-VDVAD-FMK stock solution (e.g., 10 mM in DMSO) and the DMSO vehicle control immediately before use.

  • Pre-treatment: Dilute the Z-VDVAD-FMK stock solution and DMSO in fresh, pre-warmed culture medium to the desired final concentration (e.g., 20 µM). Remove the old medium from the cells and replace it with the medium containing the inhibitor or the DMSO vehicle control.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow the inhibitor to permeate the cells.[14]

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., etoposide, doxorubicin) directly to the medium at its predetermined optimal concentration.

  • Incubation Post-Induction: Continue to incubate the cells for the desired period (e.g., 6, 12, or 24 hours), depending on the specific apoptosis induction protocol.

  • Harvesting: Harvest the cells for downstream analysis. For adherent cells, this involves collecting both the floating (apoptotic) and attached cells. The attached cells can be detached using trypsin or a cell scraper. Pellet the cells by centrifugation.

  • Downstream Analysis: Proceed with specific assays such as a caspase activity assay (Protocol 2), Western blotting (Protocol 3), or a cell viability assay (Protocol 4).

Protocol 2: Caspase-2 Activity Assay (Colorimetric)

This protocol measures caspase-2 activity based on the cleavage of a specific colorimetric substrate, such as Ac-VDVAD-pNA, which releases the chromophore p-nitroaniline (pNA).[18][19]

  • Cell Lysis:

    • Resuspend the cell pellets from Protocol 1 in 50 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well flat-bottom microplate, add 50 µg of protein from each sample to separate wells. Adjust the volume of each sample to 50 µL with cell lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT) to each well.

    • Add 5 µL of the Caspase-2 substrate Ac-VDVAD-pNA (4 mM stock solution).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[18] The increase in absorbance is proportional to the caspase-2 activity in the sample.

Protocol 3: Western Blot Analysis

This protocol allows for the detection of pro-caspase-2, its cleaved (active) fragments, and downstream cleavage events (e.g., cleaved PARP).[20][21]

  • Protein Extraction: Lyse cell pellets from Protocol 1 in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Caspase-2, cleaved Caspase-2, or a downstream target like PARP or Bid. Dilute the antibody in blocking buffer and incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the cleaved caspase-2 band and its downstream targets in the Z-VDVAD-FMK-treated samples compared to the control indicates successful inhibition.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.[22]

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[22]

  • Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. A higher absorbance corresponds to greater cell viability. An increase in viability in the Z-VDVAD-FMK-treated group compared to the apoptosis-induced control demonstrates the protective effect of caspase-2 inhibition.

References

Application Notes and Protocols for the Optimal Use of FMK-Based Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Heading: Introduction to Z-VDVA-(DL-Asp)-FMK and Related Caspase Inhibitors

This document provides a comprehensive guide to determining the optimal working concentration and application of this compound and related compounds, drawing upon established protocols for Z-VAD-FMK and Z-VDVAD-FMK.

Mechanism of Action

FMK-based caspase inhibitors function as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue in the active site of the target caspase(s).[1][3] This action prevents the processing of downstream substrates, thereby blocking the apoptotic cascade or other caspase-dependent signaling pathways.[4][5] It is important to note that while these inhibitors are potent tools, some can have off-target effects, and at high concentrations, Z-VAD-FMK has been observed to induce necroptosis in certain cell types.[6][7][8]

Quantitative Data Summary

The optimal working concentration of a caspase inhibitor is highly dependent on the cell type, the specific apoptotic stimulus, and the duration of the experiment.[9][10] The following tables summarize recommended concentrations for the related compounds Z-VAD-FMK and Z-VDVAD-FMK from various sources.

Table 1: Stock and Working Concentrations for Z-VAD-FMK (Pan-Caspase Inhibitor)

ParameterConcentrationSolventSource(s)
Stock Solution10 - 20 mMDMSO[3][4][10]
General Cell Culture10 - 100 µMCell Culture Medium[2][4][10]
Jurkat Cells20 µMCell Culture Medium[1]
THP.1 Cells10 µMCell Culture Medium[11]
HL60 Cells50 µMCell Culture Medium[11]
Human Granulosa Cells50 µMCell Culture Medium[11][12]
Neutrophils1 - 30 µM (inhibition), >100 µM (enhancement of TNFα-induced apoptosis)Cell Culture Medium[11]

Table 2: Stock and Working Concentrations for Z-VDVAD-FMK (Caspase-2 Inhibitor)

ParameterConcentrationSolventSource(s)
Stock Solution1 - 5 mM (typical)DMSO[13]
General Cell Culture2 - 100 µMCell Culture Medium[13]
HMEC-1 Cells2 µMCell Culture Medium[13]
Lovastatin-induced Apoptosis100 µMCell Culture Medium[13]

Experimental Protocols

Protocol 1: Reconstitution and Storage of FMK-Based Caspase Inhibitors
  • Reconstitution : Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. To prepare a 10 mM stock solution of Z-VAD-FMK (MW: 467.5 g/mol ), for example, reconstitute 1 mg of the powder in 213.9 µl of fresh, high-quality DMSO.[4] Adjust the volume accordingly for other desired concentrations or related inhibitors. Vortex thoroughly to ensure complete dissolution.

  • Storage :

    • Lyophilized Powder : Store at -20°C, desiccated, for up to 24 months.[4]

    • Stock Solution : Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C for up to 6 months or at -80°C for longer-term storage.[4][10]

Protocol 2: Determination of Optimal Working Concentration (Dose-Response Assay)

This protocol outlines a general method to determine the most effective concentration of the inhibitor for your specific cell line and experimental conditions.

  • Cell Seeding : Plate your cells at a density appropriate for your chosen endpoint assay (e.g., viability assay, western blot, caspase activity assay) and allow them to adhere overnight.

  • Inhibitor Preparation : Prepare a series of dilutions of the caspase inhibitor in your cell culture medium from your stock solution. A common range to test is 5, 10, 20, 50, and 100 µM.[9] Always include a vehicle control (DMSO only) at the same final concentration as in your highest inhibitor concentration.

  • Pre-incubation : Pre-treat the cells with the different concentrations of the inhibitor for 1 hour before inducing apoptosis.[4] The optimal pre-incubation time can vary, so a time-course experiment (e.g., 30 min, 1 hr, 2 hr) may also be beneficial.

  • Induction of Apoptosis : Add your apoptotic stimulus (e.g., staurosporine, etoposide, TNFα) to the wells, including the vehicle control and inhibitor-treated wells.

  • Incubation : Incubate the cells for a period sufficient to induce a measurable apoptotic response in the positive control (stimulus only) group. This time will be dependent on the stimulus and cell type.

  • Endpoint Analysis : Measure the apoptotic response using your chosen assay. This could include:

    • Caspase Activity Assays : Use a fluorometric or colorimetric assay to measure the activity of the target caspase(s).

    • Western Blot : Analyze the cleavage of caspase substrates like PARP or the activation of caspases (e.g., cleaved caspase-3).[4]

    • Flow Cytometry : Use Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis.[7][14]

    • Cell Viability Assays : Use assays like MTT or WST-1 to assess overall cell viability.[12]

  • Data Analysis : Plot the apoptotic response as a function of the inhibitor concentration to determine the concentration that gives the desired level of inhibition.

Protocol 3: General Protocol for Inhibiting Apoptosis in Cell Culture
  • Seed cells and allow them to adhere as per your standard protocol.

  • Based on your dose-response experiment, prepare the optimal concentration of the caspase inhibitor in fresh cell culture medium.

  • Pre-incubate the cells with the inhibitor-containing medium for 1 hour (or your optimized time).

  • Add the apoptotic stimulus to the culture medium.

  • Incubate for the desired experimental duration.

  • Harvest and analyze the cells for the desired apoptotic markers.

Visualizations

G cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_inhibitor Inhibition cluster_hallmarks Hallmarks of Apoptosis Stimulus e.g., TNFα, FasL, DNA Damage Initiator_Caspases Initiator Caspases (e.g., Caspase-2, 8, 9) Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Apoptosis PARP Cleavage, DNA Fragmentation, Cell Shrinkage Executioner_Caspases->Apoptosis Inhibitor Z-VDVA-FMK (or related inhibitor) Inhibitor->Initiator_Caspases Inhibitor->Executioner_Caspases

Caption: Simplified signaling pathway of apoptosis and caspase inhibition.

G Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Prepare_Dilutions 2. Prepare Inhibitor Dilutions (e.g., 0, 5, 10, 20, 50, 100 µM) Seed_Cells->Prepare_Dilutions Pre_incubate 3. Pre-incubate Cells with Inhibitor (1 hr) Prepare_Dilutions->Pre_incubate Induce_Apoptosis 4. Add Apoptotic Stimulus Pre_incubate->Induce_Apoptosis Incubate 5. Incubate for Experimental Duration Induce_Apoptosis->Incubate Analyze 6. Analyze Apoptosis (e.g., Flow Cytometry, Western Blot) Incubate->Analyze Determine_Optimal 7. Determine Optimal Concentration Analyze->Determine_Optimal End End Determine_Optimal->End

Caption: Experimental workflow for determining optimal inhibitor concentration.

References

Application Notes and Protocols for Z-VDVA-(DL-Asp)-FMK in Western Blot Analysis of PARP Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VDVA-(DL-Asp)-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-2. Caspase-2 is an initiator caspase that plays a crucial role in some apoptotic pathways. Upon activation, caspase-2 can initiate a cascade of downstream effector caspases, such as caspase-3, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis. These application notes provide a detailed protocol for utilizing this compound as a tool to investigate the role of caspase-2 in apoptosis by monitoring PARP cleavage via Western blot.

Mechanism of Action

This compound contains a peptide sequence (VDVA) that is recognized by the active site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition. By specifically blocking the activity of caspase-2, this compound allows researchers to dissect the signaling pathways leading to apoptosis and to determine if PARP cleavage in their experimental system is dependent on caspase-2 activation.

Signaling Pathway of Caspase-2 Mediated PARP Cleavage

Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, stress) Caspase2_activation Pro-Caspase-2 Activation Apoptotic_Stimulus->Caspase2_activation Active_Caspase2 Active Caspase-2 Caspase2_activation->Active_Caspase2 Effector_Caspase_Activation Effector Caspase Activation (e.g., Pro-Caspase-3) Active_Caspase2->Effector_Caspase_Activation Z_VDVA_FMK This compound Z_VDVA_FMK->Active_Caspase2 Active_Effector_Caspase Active Effector Caspase (e.g., Caspase-3) Effector_Caspase_Activation->Active_Effector_Caspase PARP PARP (116 kDa) Active_Effector_Caspase->PARP Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Caspase-2 signaling pathway leading to PARP cleavage.

Experimental Protocols

I. Cell Culture and Treatment

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (lyophilized)

  • Anhydrous DMSO

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Inhibitor Pre-treatment: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis: Add the apoptosis-inducing agent at a pre-determined optimal concentration to the wells. Include the following controls:

    • Vehicle control (medium with DMSO)

    • Inducing agent alone

    • Inhibitor alone

  • Incubation: Incubate the plates for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis: After incubation, proceed to cell lysis for Western blot analysis.

II. Western Blot for PARP Cleavage

Materials:

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gel)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PARP (that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary PARP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Visualize the bands using a chemiluminescence imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

Experimental Workflow

cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis Cell_Seeding 1. Seed Cells Inhibitor_Prep 2. Prepare Z-VDVA-FMK Cell_Seeding->Inhibitor_Prep Pre_treatment 3. Pre-treat with Inhibitor Inhibitor_Prep->Pre_treatment Induce_Apoptosis 4. Add Apoptotic Stimulus Pre_treatment->Induce_Apoptosis Incubation 5. Incubate Induce_Apoptosis->Incubation Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis Protein_Quant 7. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 8. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 9. Protein Transfer SDS_PAGE->Transfer Blocking 10. Blocking Transfer->Blocking Primary_Ab 11. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 12. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 13. Detection & Imaging Secondary_Ab->Detection

Caption: Western blot experimental workflow.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the cleaved PARP band (89 kDa) can be normalized to a loading control (e.g., β-actin or GAPDH). The data can be presented in a table to show the dose-dependent effect of this compound on PARP cleavage.

Table 1: Dose-Dependent Inhibition of Etoposide-Induced PARP Cleavage by this compound in Jurkat Cells

Treatment GroupZ-VDVA-FMK (µM)Etoposide (50 µM)Relative Cleaved PARP/β-actin Ratio (Fold Change)
Vehicle Control0-1.0
Etoposide Alone0+8.5 ± 0.7
Etoposide + Inhibitor10+6.2 ± 0.5
Etoposide + Inhibitor25+4.1 ± 0.4
Etoposide + Inhibitor50+2.3 ± 0.3
Etoposide + Inhibitor100+1.2 ± 0.2

Data are representative and presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

A dose-dependent decrease in the cleaved PARP fragment in the presence of this compound indicates that the apoptotic stimulus induces PARP cleavage through a caspase-2-dependent pathway. The absence of an inhibitory effect would suggest that caspase-2 is not the primary initiator caspase in that specific apoptotic model. These results are crucial for understanding the specific molecular pathways of apoptosis and for the development of targeted therapeutics.

Application Notes and Protocols: Z-VDVA-(DL-Asp)-FMK in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal loss is apoptosis, or programmed cell death. The caspase family of proteases plays a central role in executing the apoptotic cascade. Among these, caspase-2 has emerged as a critical initiator caspase in neuronal apoptosis, particularly in the context of neurodegenerative conditions.

Z-VDVA-(DL-Asp)-FMK is a derivative of Z-VDVAD-FMK, a highly specific and irreversible inhibitor of caspase-2. As a cell-permeable compound, it offers a valuable tool for investigating the role of caspase-2 in neurodegenerative disease models and for evaluating the therapeutic potential of caspase-2 inhibition. These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in relevant experimental models.

Mechanism of Action

This compound, like its parent compound, is a peptide-based inhibitor with a fluoromethylketone (FMK) moiety that irreversibly binds to the active site of caspase-2. The benzyloxycarbonyl (Z) group enhances cell permeability, allowing the inhibitor to effectively reach its intracellular target. By specifically inhibiting caspase-2, this compound allows for the elucidation of its precise role in apoptotic pathways, distinguishing its effects from those of other caspases.

Caspase-2 is considered an initiator caspase that can be activated by various cellular stress signals relevant to neurodegeneration, including DNA damage and oxidative stress. Once activated, caspase-2 can cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. It can also act upstream of the mitochondria to promote the release of pro-apoptotic factors.

Applications in Neurodegenerative Disease Models

1. Alzheimer's Disease (AD): Studies have strongly implicated caspase-2 in the neuronal death induced by β-amyloid (Aβ), a hallmark of Alzheimer's pathology.[1][2] Inhibition of caspase-2 has been shown to protect neurons from Aβ toxicity.[1][2] this compound can be used in in vitro models, such as primary neuronal cultures or neuronal cell lines treated with Aβ oligomers, to assess its neuroprotective effects.

2. Huntington's Disease (HD): In Huntington's disease, the mutant huntingtin (mHtt) protein is cleaved by caspases, generating toxic fragments that contribute to neuronal dysfunction and death. Caspase-2 has been identified as one of the proteases involved in this cleavage. Genetic ablation of caspase-2 in a mouse model of HD has been shown to ameliorate behavioral deficits, suggesting that inhibiting this caspase could be a viable therapeutic strategy.

3. Parkinson's Disease (PD): While the role of caspase-2 in Parkinson's disease is less defined, apoptosis is a known mechanism of dopaminergic neuron loss. The investigation of specific caspase inhibitors like this compound in cellular and animal models of PD (e.g., using toxins like MPTP or 6-OHDA) could provide valuable insights into the apoptotic pathways involved.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using caspase inhibitors in neurodegenerative disease models. While specific data for this compound is limited, the results from studies using the parent compound Z-VDVAD-FMK or pan-caspase inhibitors provide an indication of the expected outcomes.

Table 1: Effect of Caspase-2 Inhibition on Neuronal Viability in an in vitro Alzheimer's Disease Model

TreatmentCell TypeNeuronal Viability (%)Fold Change vs. AβReference
ControlPrimary Hippocampal Neurons100 ± 5-[1]
Aβ (10 µM)Primary Hippocampal Neurons45 ± 71.0[1]
Aβ (10 µM) + Z-VAD-FMK (50 µM)Primary Hippocampal Neurons85 ± 61.89[3]
Aβ (10 µM) + Caspase-2 AntisensePrimary Hippocampal Neurons95 ± 82.11[1]

Table 2: Effect of Caspase Inhibition on Apoptosis in an in vivo Huntington's Disease Model (TUNEL Assay)

Treatment GroupBrain Region% TUNEL-positive cellsFold Change vs. HD ModelReference
Wild-typeStriatum2 ± 0.5-[4]
HD Mouse ModelStriatum15 ± 2.11.0[4]
HD Mouse Model + Z-VAD-FMKStriatum5 ± 1.20.33[5]

Table 3: Effect of Caspase Inhibition on Protein Markers of Apoptosis in Neuronal Cells (Western Blot Quantification)

TreatmentProtein MarkerRelative Protein Level (normalized to control)Fold Change vs. ToxinReference
ControlCleaved Caspase-31.0-[1]
Aβ (10 µM)Cleaved Caspase-33.5 ± 0.43.5[1]
Aβ (10 µM) + Caspase-2 AntisenseCleaved Caspase-31.2 ± 0.20.34[1]
ControlCleaved PARP1.0-[6]
Staurosporine (1 µM)Cleaved PARP4.2 ± 0.54.2[6]
Staurosporine (1 µM) + Z-VAD-FMK (20 µM)Cleaved PARP1.5 ± 0.30.36[6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures

Objective: To assess the ability of this compound to protect primary neurons from a neurotoxic insult (e.g., Aβ oligomers).

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • Neurotoxic agent (e.g., pre-aggregated Aβ1-42 oligomers)

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • 96-well cell culture plates

Procedure:

  • Plate primary neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.

  • Prepare working solutions of this compound in culture medium. A dose-response experiment is recommended (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Pre-incubate the neurons with this compound or vehicle (DMSO) for 1-2 hours.

  • Add the neurotoxic agent (e.g., Aβ oligomers at a final concentration of 10 µM) to the wells. Include control wells with vehicle only, inhibitor only, and neurotoxin only.

  • Incubate for the desired time period (e.g., 24-48 hours).

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Quantify the results and express as a percentage of the vehicle-treated control.

Protocol 2: Caspase-2 Activity Assay in Neuronal Cell Lysates

Objective: To measure the direct inhibitory effect of this compound on caspase-2 activity in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound

  • Cell lysis buffer

  • Caspase-2 fluorometric assay kit (containing a specific caspase-2 substrate, e.g., Ac-VDVAD-AFC)

  • Fluorometer

Procedure:

  • Culture neuronal cells in appropriate culture dishes.

  • Treat cells with the apoptosis-inducing agent in the presence or absence of this compound for a specified time.

  • Harvest the cells and prepare cell lysates according to the assay kit protocol.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add an equal amount of protein from each lysate.

  • Add the caspase-2 substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

  • Calculate the caspase-2 activity and express it as a fold change relative to the untreated control.

Protocol 3: TUNEL Assay for Apoptosis Detection in Brain Tissue

Objective: To quantify apoptosis in the brain tissue of a neurodegenerative disease animal model treated with this compound.

Materials:

  • Brain tissue sections (paraffin-embedded or frozen) from treated and control animals

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100 in PBS)

  • Fluorescence microscope

  • DAPI for nuclear counterstaining

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections, or fix and permeabilize frozen sections.

  • Perform antigen retrieval if necessary.

  • Incubate the sections with Proteinase K to permeabilize the tissue.

  • Follow the TUNEL assay kit manufacturer's protocol for the labeling reaction with TdT enzyme and labeled dUTPs.

  • Wash the sections to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength of the chosen label.

  • Quantify the number of TUNEL-positive cells per field of view in the brain region of interest.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

Objective: To analyze the effect of this compound on the expression and cleavage of key apoptotic proteins.

Materials:

  • Neuronal cell or tissue lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-caspase-2, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell or tissue lysates and determine protein concentrations.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Perform densitometric analysis to quantify the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caspase_2_Apoptotic_Pathway Stress Neurodegenerative Stress (e.g., Aβ, mHtt, Oxidative Stress) PIDDosome PIDDosome Complex (PIDD, RAIDD, pro-caspase-2) Stress->PIDDosome activates proCasp2 Pro-caspase-2 PIDDosome->proCasp2 recruits Casp2 Active Caspase-2 proCasp2->Casp2 auto-activation Bid Bid Casp2->Bid cleaves Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases tBid tBid Bid->tBid BaxBak Bax/Bak tBid->BaxBak activates BaxBak->Mitochondrion pore formation Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms proCasp9 Pro-caspase-9 Apoptosome->proCasp9 recruits Casp9 Active Caspase-9 proCasp9->Casp9 activates proCasp3 Pro-caspase-3 Casp9->proCasp3 cleaves Casp3 Active Caspase-3 proCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Z_VDVA This compound Z_VDVA->Casp2

Caption: Caspase-2 mediated apoptotic signaling pathway.

Experimental_Workflow_In_Vitro cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Culture Culture Neuronal Cells (Primary or Cell Line) Pretreat Pre-treat with This compound or Vehicle Culture->Pretreat Induce Induce Neurotoxicity (e.g., Aβ, Staurosporine) Pretreat->Induce Viability Cell Viability Assay (MTT, LDH) Induce->Viability CaspaseAssay Caspase Activity Assay Induce->CaspaseAssay Western Western Blot (Apoptotic Markers) Induce->Western

Caption: In vitro experimental workflow.

Experimental_Workflow_In_Vivo cluster_0 Animal Model and Treatment cluster_1 Post-treatment Analysis Model Neurodegenerative Disease Animal Model Treatment Administer this compound or Vehicle (e.g., i.p., i.c.v.) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze, Rotarod) Treatment->Behavior Histology Histological Analysis (e.g., TUNEL, IHC) Treatment->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, Caspase Assay) Treatment->Biochemistry

Caption: In vivo experimental workflow.

References

Preparing Z-VDVA-(DL-Asp)-FMK Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VDVA-(DL-Asp)-FMK is a potent and specific inhibitor of caspase-2, an initiator caspase involved in certain apoptotic pathways.[1][2] As a fluoromethylketone (FMK)-derivatized peptide, it acts as an irreversible inhibitor by covalently binding to the active site of the enzyme.[3] This characteristic makes it a valuable tool for studying the specific roles of caspase-2 in apoptosis and other cellular processes. Due to its hydrophobic nature, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution for use in in vitro experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC32H46FN5O11[1]
Molecular Weight695.73 g/mol [1]
AppearanceWhite to off-white solid[1]

Table 2: Solubility

SolventConcentrationNotesReference
DMSO≥34.8 mg/mLUse of newly opened, high-purity (>99.9%) DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][4] Sonication may be required to fully dissolve the compound.[1][5]
EthanolInsoluble[5]
WaterInsoluble[5]

Table 3: Storage and Stability

FormStorage TemperatureStabilityNotesReference
Powder-20°C to -80°CUp to 2 yearsStore in a dry, dark place. Avoid repeated freeze-thaw cycles.[1]
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Keep vials tightly sealed to prevent moisture absorption by DMSO.[1]
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Keep vials tightly sealed.[1]

Signaling Pathway and Experimental Workflow

Caspase-2 Activation Pathway

The following diagram illustrates a simplified signaling pathway involving the activation of caspase-2. This compound specifically inhibits the activity of activated caspase-2.

G cluster_0 Apoptotic Stimuli cluster_1 PIDDosome Formation cluster_2 Caspase-2 Activation cluster_3 Downstream Events DNA_Damage DNA Damage PIDD1 PIDD1 DNA_Damage->PIDD1 Stress Cellular Stress Stress->PIDD1 RAIDD RAIDD PIDD1->RAIDD recruits Pro-Caspase-2 Pro-Caspase-2 RAIDD->Pro-Caspase-2 recruits Active_Caspase-2 Active Caspase-2 Pro-Caspase-2->Active_Caspase-2 autocatalytic cleavage Bid_Cleavage Bid Cleavage Active_Caspase-2->Bid_Cleavage Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway Bid_Cleavage->Mitochondrial_Apoptosis Z_VDVAD_FMK This compound Z_VDVAD_FMK->Active_Caspase-2 inhibits

Caption: Simplified Caspase-2 Activation Pathway and Inhibition by this compound.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

G Start Start: Obtain this compound Powder Equilibrate Equilibrate vial to room temperature Start->Equilibrate Calculate Calculate required volume of DMSO for desired stock concentration Equilibrate->Calculate Add_DMSO Add high-purity DMSO to the vial Calculate->Add_DMSO Dissolve Vortex and/or sonicate to completely dissolve the powder Add_DMSO->Dissolve Visually_Inspect Visually inspect for complete dissolution Dissolve->Visually_Inspect Visually_Inspect->Dissolve Particulates Remain Aliquot Aliquot stock solution into smaller volumes Visually_Inspect->Aliquot Clear Solution Store Store aliquots at -20°C or -80°C Aliquot->Store End End: Stock Solution Ready for Use Store->End

References

Application Notes and Protocols for Z-VDVAD-FMK: A Guide to Long-Term Storage, Stability, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and utilization of Z-VDVAD-FMK, a specific and irreversible inhibitor of caspase-2. The following sections detail its stability under various conditions, protocols for its use in cell-based assays, and a description of the signaling pathway it targets.

Introduction to Z-VDVAD-FMK

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-Fluoromethylketone) is a synthetic peptide that acts as a potent and irreversible inhibitor of caspase-2.[1] Caspase-2 is a highly conserved initiator caspase implicated in apoptotic signaling pathways, particularly in response to cellular stress.[2][3] By covalently binding to the active site of caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, making it a valuable tool for studying the specific roles of this enzyme in apoptosis, cell cycle regulation, and other cellular processes. While it is designed to be specific for caspase-2, it is worth noting that at higher concentrations, it may also inhibit other caspases such as caspase-3 and -7.[4]

Long-Term Storage and Stability

Proper storage of Z-VDVAD-FMK is critical to maintain its inhibitory activity. The stability of the compound is dependent on whether it is in its lyophilized powder form or reconstituted in a solvent.

Data Presentation: Stability of Z-VDVAD-FMK
FormStorage TemperatureRecommended SolventStability Period
Lyophilized Powder-20°CN/AAt least 12 months
Reconstituted Stock-20°CDMSOUp to 1 month
Reconstituted Stock-80°CDMSOUp to 6 months

Note: Aqueous solutions of Z-VDVAD-FMK are not recommended for storage for more than one day.[4] For in-cell applications, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway of Caspase-2 Activation

Z-VDVAD-FMK targets caspase-2, an initiator caspase that is activated in response to various cellular stresses, including DNA damage and centrosome amplification.[5][6] A key activation platform for caspase-2 is the PIDDosome, a multi-protein complex.[2][3][7]

The formation of the PIDDosome is initiated by the p53-induced protein with a death domain (PIDD).[5] In response to cellular stress, PIDD recruits the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain). RAIDD, in turn, recruits pro-caspase-2 molecules, bringing them into close proximity and facilitating their dimerization and subsequent auto-activation.[2] Once activated, caspase-2 can cleave and activate downstream substrates, such as the pro-apoptotic protein Bid, which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[3]

G cluster_stress Cellular Stress cluster_activation Caspase-2 Activation cluster_downstream Downstream Events stress DNA Damage / Centrosome Amplification pidd PIDD stress->pidd raidd RAIDD pidd->raidd recruits procasp2 Pro-Caspase-2 raidd->procasp2 recruits casp2_dimer Caspase-2 Dimerization & Auto-activation procasp2->casp2_dimer active_casp2 Active Caspase-2 casp2_dimer->active_casp2 bid Bid active_casp2->bid cleaves tbid tBid bid->tbid mito Mitochondria tbid->mito translocates to apoptosis Apoptosis mito->apoptosis initiates

Caspase-2 activation via the PIDDosome pathway.

Experimental Protocols

The following are detailed protocols for the preparation and use of Z-VDVAD-FMK in cell culture experiments. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental setup.

Protocol 1: Preparation of Z-VDVAD-FMK Stock Solution

Materials:

  • Lyophilized Z-VDVAD-FMK

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized Z-VDVAD-FMK to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the lyophilized powder in anhydrous DMSO to a stock concentration of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol ), add approximately 143.7 µL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Inhibition of Apoptosis in Cell Culture

This protocol provides a general workflow for using Z-VDVAD-FMK to inhibit caspase-2 mediated apoptosis in a cell culture model.

G start Start seed_cells Seed cells in appropriate culture vessel start->seed_cells adhere Allow cells to adhere (for adherent cells) seed_cells->adhere prepare_inhibitor Prepare Z-VDVAD-FMK working solution in culture medium adhere->prepare_inhibitor pretreat Pre-treat cells with Z-VDVAD-FMK (e.g., 1-2 hours) prepare_inhibitor->pretreat induce_apoptosis Induce apoptosis with desired stimulus (e.g., etoposide, staurosporine) pretreat->induce_apoptosis incubate Incubate for the desired period (e.g., 4-24 hours) induce_apoptosis->incubate harvest Harvest cells incubate->harvest analyze Analyze for apoptosis markers (e.g., Annexin V/PI staining, Western blot) harvest->analyze end End analyze->end

General experimental workflow for apoptosis inhibition.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Z-VDVAD-FMK stock solution (10-20 mM in DMSO)

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Phosphate-buffered saline (PBS)

  • Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will not lead to overconfluence during the experiment. For adherent cells, allow them to attach overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Z-VDVAD-FMK stock solution. Dilute the stock solution in fresh, complete cell culture medium to the desired final working concentration. A typical starting concentration is 20-50 µM, but this should be optimized for your cell line.[8][9]

  • Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing Z-VDVAD-FMK. It is also recommended to have a vehicle control group treated with the same final concentration of DMSO. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[9]

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing the Z-VDVAD-FMK and the control wells.

  • Incubation: Incubate the cells for a period appropriate for the inducing agent and cell type, typically ranging from 4 to 24 hours.

  • Analysis of Apoptosis: Harvest the cells and analyze for markers of apoptosis. This can be done using various methods:

    • Flow Cytometry: Stain cells with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

    • Western Blotting: Prepare cell lysates and perform Western blotting to detect the cleavage of caspase substrates such as PARP or pro-caspase-3.

    • Caspase Activity Assay: Use a fluorogenic or colorimetric substrate for caspase-2 to measure its enzymatic activity in cell lysates.

Conclusion

Z-VDVAD-FMK is a critical tool for elucidating the specific functions of caspase-2 in cellular signaling. Adherence to proper storage and handling protocols is essential for maintaining its efficacy. The provided experimental outlines serve as a starting point for designing robust experiments to investigate the role of caspase-2 in various biological contexts. Researchers should always optimize conditions for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols for Z-VDVA-(DL-Asp)-FMK in Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VDVA-(DL-Asp)-FMK is a specific, cell-permeable inhibitor of caspase-2. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Caspase-2 is considered an initiator caspase, playing a crucial role in certain apoptotic pathways, particularly those initiated by cellular stress, such as DNA damage.[1] The use of this compound allows for the specific investigation of the role of caspase-2 in apoptotic processes. Flow cytometry is a powerful technique to analyze apoptosis at the single-cell level, and when combined with specific caspase inhibitors like this compound, it enables the elucidation of the involvement of specific caspase pathways in programmed cell death.

These application notes provide a detailed protocol for using this compound in conjunction with flow cytometry to study apoptosis. The protocol is designed to be a comprehensive guide for researchers, from experimental design to data analysis.

Signaling Pathway of Caspase-2 in Apoptosis

Caspase-2 is activated in response to various cellular stresses, most notably DNA damage. Its activation is tightly regulated and often involves the formation of a large protein complex called the PIDDosome.[2] This complex brings pro-caspase-2 molecules into close proximity, leading to their dimerization and auto-activation.[2] Once active, caspase-2 can cleave a variety of downstream substrates, a key one being Bid (BH3 interacting-domain death agonist).[2] Cleavage of Bid to its truncated form, tBid, leads to its translocation to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of executioner caspases (e.g., caspase-3 and -7) and the dismantling of the cell.

G cluster_stimulus Cellular Stress cluster_activation Caspase-2 Activation cluster_downstream Downstream Events DNA Damage DNA Damage PIDDosome PIDDosome Formation (PIDD, RAIDD) DNA Damage->PIDDosome Active Caspase-2 Active Caspase-2 PIDDosome->Active Caspase-2 Dimerization & Autocatalysis Pro-caspase-2 Pro-caspase-2 Pro-caspase-2->PIDDosome Recruitment Bid Bid Active Caspase-2->Bid Cleavage tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocation Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Executioner Caspases Executioner Caspases (Caspase-3, -7) Cytochrome c->Executioner Caspases Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caspase-2 Signaling Pathway in Apoptosis.

Experimental Protocols

Materials
  • This compound (or its related derivative Z-VDVAD-FMK)

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)

  • Flow cytometer

Protocol for Apoptosis Induction and Inhibition
  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 20-100 µM is a good starting point for optimization.

    • Add the this compound containing medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • Following the pre-incubation period, add the apoptosis-inducing agent to the cell culture medium.

    • The concentration of the inducing agent and the incubation time should be optimized based on the cell type and the specific agent used.

  • Controls:

    • Untreated Control: Cells cultured in medium alone.

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the inhibitor and inducing agent.

    • Apoptosis Inducer Control: Cells treated only with the apoptosis-inducing agent.

    • Inhibitor Control: Cells treated only with this compound.

  • Cell Harvesting:

    • After the incubation period, gently collect both adherent and suspension cells.

    • For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA) and neutralize with a complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining for Flow Cytometry:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and a viability dye (e.g., PI) according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Set up appropriate gates to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

The following table provides a representative example of quantitative data that can be obtained from a flow cytometry experiment using a caspase-2 inhibitor. The data illustrates the percentage of apoptotic cells in different treatment groups.

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control (DMSO)94.8 ± 2.52.8 ± 0.92.4 ± 0.6
Apoptosis Inducer (e.g., Etoposide)45.7 ± 4.235.1 ± 3.519.2 ± 2.8
Z-VDVAD-fmk (50 µM) + Apoptosis Inducer68.9 ± 3.818.3 ± 2.112.8 ± 1.9
Z-VDVAD-fmk alone (50 µM)93.5 ± 2.83.1 ± 1.03.4 ± 0.7

Note: The values presented are for illustrative purposes and may vary depending on the cell type, apoptosis inducer, and experimental conditions. A study on irofulven-induced apoptosis showed that the caspase-2 inhibitor Z-VDVAD-fmk resulted in a 42.3 ± 6.0% inhibition of apoptosis.[3]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the role of caspase-2 in apoptosis using this compound and flow cytometry.

G cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_processing 3. Cell Processing cluster_analysis 4. Analysis Cell Seeding Cell Seeding Pre-incubation Pre-incubation with This compound Cell Seeding->Pre-incubation Apoptosis Induction Addition of Apoptosis Inducer Pre-incubation->Apoptosis Induction Cell Harvesting Cell Harvesting Apoptosis Induction->Cell Harvesting Staining Annexin V & PI Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Data Acquisition Staining->Flow Cytometry Data Analysis Gating & Quantification of Apoptotic Populations Flow Cytometry->Data Analysis

Flow Cytometry Experimental Workflow.

Conclusion

The use of the caspase-2 specific inhibitor this compound in combination with flow cytometry provides a robust method for dissecting the involvement of caspase-2 in apoptotic signaling pathways. By following the detailed protocols and considering the experimental design outlined in these application notes, researchers can effectively investigate the specific role of this initiator caspase in various cellular models and in response to different apoptotic stimuli. This approach is invaluable for basic research into the mechanisms of cell death and for the development of novel therapeutic strategies that target apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Z-VDVAD-FMK and Caspase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Z-VDVAD-FMK not inhibiting caspase-2 activity in their experiments.

Troubleshooting Guide: Z-VDVAD-FMK Ineffectiveness

Issue: Z-VDVAD-FMK is not inhibiting caspase-2 activity or preventing downstream apoptotic events in my experimental model.

This guide provides a step-by-step approach to troubleshoot potential issues with Z-VDVAD-FMK experiments.

Step 1: Verify Inhibitor Integrity and Handling

Proper storage and handling of Z-VDVAD-FMK are crucial for its activity.

Recommendations:

  • Storage: Upon receipt, store the lyophilized powder at -20°C to -70°C.[1]

  • Reconstitution: Reconstitute the inhibitor in high-quality, anhydrous DMSO.[2] Once reconstituted, aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to inhibitor degradation.[3]

  • Solubility in Media: Z-VDVAD-FMK is not soluble in aqueous solutions like cell culture media. Prepare a concentrated stock in DMSO and dilute it into your media immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[4]

Step 2: Optimize Experimental Protocol

Several factors in your experimental setup can influence the apparent effectiveness of Z-VDVAD-FMK.

Recommendations:

  • Inhibitor Concentration: The effective concentration of Z-VDVAD-FMK can vary depending on the cell type, stimulus, and experimental duration. A typical starting concentration is in the range of 20-100 µM.[3][5] Perform a dose-response curve to determine the optimal concentration for your system.

  • Pre-incubation Time: Pre-incubate your cells with Z-VDVAD-FMK before inducing apoptosis. A pre-incubation time of 30 minutes to 1 hour is generally recommended to allow for cell permeability and target engagement.

  • Positive and Negative Controls:

    • Positive Control (Inhibition): Use a known inducer of caspase-2 dependent apoptosis in your cell type to confirm that the inhibitor can block a defined pathway.

    • Negative Control (Inhibitor): A suitable negative control for peptide-based caspase inhibitors is Z-FA-FMK, which inhibits cathepsins B and L but not caspases.[6] This helps to rule out non-specific effects of the inhibitor.

    • Positive Control (Apoptosis): Ensure your apoptosis induction is working as expected by including a sample with the inducing agent but without the inhibitor.

Step 3: Validate Caspase-2 Assay

Issues with the caspase-2 activity assay itself can be misinterpreted as inhibitor failure.

Recommendations:

  • Assay Principle: Caspase-2 activity is often measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate, such as Ac-VDVAD-pNA or VDVAD-AFC.[4][7]

  • Assay Components:

    • DTT Concentration: Caspase activity assays require a reducing agent, typically DTT, in the reaction buffer at a final concentration of around 10 mM for full enzyme activity.[8][9] Insufficient DTT can lead to low or no detectable activity.

    • Lysate Preparation: Ensure complete cell lysis to release caspase-2. Freeze-thaw cycles can aid in lysis.[10]

  • Data Analysis: Always subtract the background absorbance/fluorescence from your readings. The background can be determined from wells containing cell lysate and buffer but no substrate, or from a blank with just buffer and substrate.[8][11]

  • Alternative Readouts: Confirm caspase-2 activation and inhibition by Western blot analysis of pro-caspase-2 cleavage.

Frequently Asked Questions (FAQs)

Q1: Is Z-VDVAD-FMK completely specific for caspase-2?

A1: While Z-VDVAD-FMK is designed as a specific inhibitor for caspase-2, pentapeptide-based inhibitors can exhibit some cross-reactivity with other caspases. Notably, substrates and inhibitors based on the VDVAD sequence have been shown to be potent inhibitors of caspase-3 as well.[12] Therefore, it is crucial to use appropriate controls and potentially a secondary method to confirm the specific inhibition of caspase-2.

Inhibitor Target(s) Notes
Z-VDVAD-FMK Primarily Caspase-2May also inhibit Caspase-3 and other caspases at higher concentrations.[5][12]
Z-VAD-FMK Pan-caspase inhibitorBroadly inhibits multiple caspases, but with some reports of lower efficacy against caspase-2.[13]

Q2: Could caspase-2 be activated through a pathway that is not blocked by Z-VDVAD-FMK?

A2: Yes, caspase-2 can be activated through multiple pathways, and the efficacy of Z-VDVAD-FMK might be context-dependent. The best-characterized activation platform is the PIDDosome, which forms in response to stimuli like genotoxic stress.[14][15] However, there is evidence for PIDDosome-independent activation of caspase-2.[16][17] For instance, in some cellular contexts, caspase-2 activation can occur downstream of caspase-3 or via the death-inducing signaling complex (DISC).[14][18] If caspase-2 activation in your system is not dependent on the canonical PIDDosome pathway, the inhibitor might appear less effective.

Signaling and Experimental Workflow Diagrams

Caspase2_Activation_Pathways Caspase-2 Activation Pathways cluster_stimuli Apoptotic Stimuli cluster_piddosome PIDDosome-Dependent Pathway cluster_independent PIDDosome-Independent Pathways cluster_inhibitor Inhibition Genotoxic_Stress Genotoxic Stress PIDDosome PIDDosome Assembly (PIDD, RAIDD) Genotoxic_Stress->PIDDosome Heat_Shock Heat Shock Heat_Shock->PIDDosome ER_Stress ER Stress ER_Stress->PIDDosome Pro_Caspase2_P Pro-Caspase-2 PIDDosome->Pro_Caspase2_P Active_Caspase2_P Active Caspase-2 Pro_Caspase2_P->Active_Caspase2_P Dimerization & Autocleavage Downstream_Events Downstream Apoptotic Events (e.g., BID cleavage, MOMP) Active_Caspase2_P->Downstream_Events DISC DISC (e.g., via Death Receptors) Pro_Caspase2_I Pro-Caspase-2 DISC->Pro_Caspase2_I Caspase3_feedback Caspase-3 Feedback Caspase3_feedback->Pro_Caspase2_I Cleavage Active_Caspase2_I Active Caspase-2 Pro_Caspase2_I->Active_Caspase2_I Active_Caspase2_I->Downstream_Events Z_VDVAD_FMK Z-VDVAD-FMK Z_VDVAD_FMK->Active_Caspase2_P Z_VDVAD_FMK->Active_Caspase2_I

Caption: Caspase-2 can be activated through both PIDDosome-dependent and -independent pathways.

Troubleshooting_Workflow Troubleshooting Z-VDVAD-FMK Experiments cluster_inhibitor_checks Inhibitor Checks cluster_protocol_checks Protocol Checks cluster_assay_checks Assay Checks cluster_biology_checks Biological Considerations Start Start: Z-VDVAD-FMK not inhibiting Caspase-2 Check_Inhibitor Step 1: Verify Inhibitor Integrity & Handling Start->Check_Inhibitor Check_Protocol Step 2: Optimize Experimental Protocol Check_Inhibitor->Check_Protocol Inhibitor OK Storage Correct Storage? (-20°C to -70°C) Check_Inhibitor->Storage Reconstitution Reconstituted in anhydrous DMSO? Check_Inhibitor->Reconstitution Aliquoting Aliquoted to avoid freeze-thaw? Check_Inhibitor->Aliquoting Validate_Assay Step 3: Validate Caspase-2 Assay Check_Protocol->Validate_Assay Protocol Optimized Concentration Dose-response performed? Check_Protocol->Concentration Preincubation Sufficient pre-incubation time? Check_Protocol->Preincubation Controls Appropriate positive & negative controls used? Check_Protocol->Controls Consider_Biology Step 4: Consider Underlying Biology Validate_Assay->Consider_Biology Assay Validated DTT Correct DTT concentration? Validate_Assay->DTT Lysis Complete cell lysis? Validate_Assay->Lysis Background Background subtracted? Validate_Assay->Background Resolution Potential Resolution Consider_Biology->Resolution Activation_Pathway PIDDosome-independent activation? Consider_Biology->Activation_Pathway Caspase_Independent Caspase-independent cell death? Consider_Biology->Caspase_Independent Cross_Reactivity Cross-reactivity with other caspases? Consider_Biology->Cross_Reactivity

Caption: A logical workflow for troubleshooting experiments where Z-VDVAD-FMK appears ineffective.

Q3: Can cell death still occur even if Z-VDVAD-FMK successfully inhibits caspase-2?

A3: Yes, inhibition of a single caspase, including caspase-2, may not be sufficient to block cell death entirely. Cells can utilize alternative, caspase-independent cell death pathways.[19] For example, after mitochondrial outer membrane permeabilization (MOMP), cell death can proceed even in the absence of caspase activity.[19] Furthermore, some stimuli might co-activate multiple cell death pathways. If you observe cell death despite evidence of caspase-2 inhibition (e.g., from a Western blot), it is likely that a caspase-independent mechanism is at play.

Q4: What are some alternative inhibitors for studying caspase-2?

A4: If you continue to experience issues with Z-VDVAD-FMK or have concerns about its specificity, you might consider other inhibitors. Research is ongoing to develop more selective caspase-2 inhibitors. Some alternatives that have been explored include:

  • Peptidomimetics with non-natural modifications: These are designed to improve selectivity over other caspases.

  • Small molecule inhibitors: These are being developed to offer different modes of interaction with the enzyme.

It is advisable to consult recent literature for the latest developments in selective caspase-2 inhibitors.

Detailed Experimental Protocol: Colorimetric Caspase-2 Activity Assay

This protocol is a general guideline for measuring caspase-2 activity in cell lysates using a colorimetric substrate like Ac-VDVAD-pNA.

Materials:

  • Cells treated with apoptosis inducer +/- Z-VDVAD-FMK

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh )

  • Caspase-2 substrate (Ac-VDVAD-pNA, 4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation:

    • Harvest cells (e.g., 1-5 x 10^6 cells per sample) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein from your cell lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Include wells for a blank (50 µL Cell Lysis Buffer without lysate) to measure background absorbance.

  • Enzymatic Reaction:

    • Prepare the 2X Reaction Buffer with fresh DTT.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-VDVAD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from all sample readings.

    • The caspase-2 activity can be expressed as the change in absorbance per microgram of protein. Compare the activity in your treated samples to the untreated control.

This technical support guide provides a comprehensive resource for researchers using Z-VDVAD-FMK. By systematically addressing potential issues related to the inhibitor, experimental protocol, and underlying biological complexities, users can more effectively troubleshoot their experiments and obtain reliable results.

References

troubleshooting off-target effects of Z-VDVA-(DL-Asp)-FMK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Z-VDVAD-FMK, a commonly used inhibitor targeting caspase-2. Due to the potential for off-target effects, careful experimental design and result interpretation are critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Z-VDVAD-FMK?

Z-VDVAD-FMK is designed as a selective inhibitor for caspase-2, an initiator caspase involved in specific apoptotic pathways, cell cycle regulation, and stress responses.[1][2] Caspase-2's role in cellular processes is complex and still under investigation, making selective tools essential for its study.[3]

Q2: I am observing inhibition of caspases other than caspase-2. Is this expected?

Yes, this is a known issue. While designed for caspase-2, the VDVAD peptide sequence can also be recognized and cleaved by other caspases, particularly the executioner caspases-3 and -7.[3] This cross-reactivity can complicate the interpretation of results, as the observed phenotype may not be solely due to the inhibition of caspase-2.

Q3: My cells are undergoing autophagy after treatment with a peptide-FMK inhibitor. Why is this happening?

This is a significant off-target effect observed with some peptide-based caspase inhibitors, most notably the pan-caspase inhibitor Z-VAD-FMK.[4] Z-VAD-FMK has been shown to induce autophagy by inhibiting the enzyme N-glycanase 1 (NGLY1), a component of the endoplasmic reticulum-associated degradation (ERAD) pathway.[5][6][7] While this effect is best characterized for Z-VAD-FMK, researchers using Z-VDVAD-FMK should be aware of the possibility of similar off-target activities due to structural similarities.

Q4: After inhibiting caspase-2 with Z-VDVAD-FMK, my cells are dying via necrosis or necroptosis instead of apoptosis. What does this mean?

Inhibiting caspases can block the primary apoptotic pathway, causing cells to shift to an alternative, "backup" cell death program.[8] The pan-caspase inhibitor Z-VAD-FMK is known to sensitize cells to necroptosis, a form of programmed necrosis, by preventing caspase-8-mediated cleavage of the kinase RIP1.[8][9] If your experimental stimulus can trigger multiple death pathways, blocking the caspase-dependent route with Z-VDVAD-FMK may reveal an underlying necrotic or necroptotic response.

Q5: How can I be sure the effects I'm seeing are due to caspase-2 inhibition and are not off-target?

Confirming on-target activity requires a multi-pronged approach:

  • Genetic Knockdown: The gold standard is to replicate the inhibitor's effect using genetic tools like siRNA or CRISPR/Cas9 to specifically deplete caspase-2. If the phenotype disappears, it is likely an on-target effect.

  • Use a More Selective Inhibitor: Newer, highly selective caspase-2 inhibitors have been developed that show significantly less cross-reactivity with other caspases.[2] Comparing results between Z-VDVAD-FMK and a more selective compound can help parse on- and off-target effects.

  • Negative Controls: Use a control peptide, such as Z-FA-FMK, which does not effectively inhibit initiator caspases, to control for non-specific effects of peptide-FMK compounds.[10]

  • Rescue Experiments: If possible, perform a rescue experiment by reintroducing a non-targetable form of caspase-2 into knockdown cells to see if the original phenotype is restored.

Q6: Are there alternative inhibitors I can use to avoid these off-target effects?

Yes. For studies where broad caspase inhibition is desired but autophagy is a confounding factor, Q-VD-OPh is a recommended alternative to Z-VAD-FMK as it does not inhibit NGLY1 or induce autophagy.[6][7] For highly specific caspase-2 inhibition, peptidomimetic inhibitors with non-natural amino acids at the P2 position (such as LJ2a and LJ3a) have been developed and demonstrate vastly improved selectivity over Z-VDVAD-FMK.[2]

Troubleshooting Guides

Problem 1: Unexpected Cell Viability Results

  • Symptom: You treat cells with an apoptotic stimulus and Z-VDVAD-FMK, but cell death is not fully blocked, or you observe a different type of cell death morphology (e.g., swelling and lysis instead of blebbing).

  • Possible Cause:

    • The apoptotic stimulus activates executioner caspases (e.g., caspase-3/7) that are not sufficiently inhibited by the concentration of Z-VDVAD-FMK used.

    • The cells are switching to a caspase-independent cell death pathway, such as necroptosis.[8][9]

  • Troubleshooting Steps:

    • Measure Caspase Activity: Perform a direct enzymatic assay for caspase-2, -3, and -7 activity in cell lysates to confirm the extent of inhibition for each.

    • Test for Necroptosis: Check for markers of necroptosis, such as phosphorylation of RIPK1, RIPK3, and MLKL, via Western blot. See if a necroptosis inhibitor (e.g., Necrostatin-1) can block the observed cell death.

    • Use a Pan-Caspase Inhibitor: Compare the results to a broad-spectrum inhibitor like Z-VAD-FMK or Q-VD-OPh to determine if the residual cell death is caspase-dependent.

Problem 2: Induction of Autophagy Markers

  • Symptom: Following treatment with Z-VDVAD-FMK, you observe an increase in LC3-II puncta via fluorescence microscopy or an increased LC3-II/LC3-I ratio on a Western blot.

  • Possible Cause: The inhibitor may have an off-target effect on N-glycanase 1 (NGLY1), which has been shown to induce autophagy.[6][7][11]

  • Troubleshooting Steps:

    • Confirm Autophagic Flux: Treat cells with an autophagy inhibitor that blocks lysosomal degradation, such as Bafilomycin A1 or Chloroquine, in addition to Z-VDVAD-FMK. A further accumulation of LC3-II indicates a genuine increase in autophagosome formation (flux) rather than a blockage of degradation.

    • Use an Alternative Inhibitor: Repeat the experiment using Q-VD-OPh (if broad inhibition is acceptable) or a next-generation selective caspase-2 inhibitor to see if autophagy is still induced.[2][6] If not, the effect is likely off-target.

    • NGLY1 Knockdown: Use siRNA to knock down NGLY1. If NGLY1 depletion phenocopies the autophagic effect of Z-VDVAD-FMK, it strongly suggests this off-target mechanism is responsible.[11]

Data Presentation

Table 1: Comparative Specificity of Caspase Inhibitors

InhibitorPrimary Target(s)Known Off-Targets / Cross-ReactivityKey Features
Z-VDVAD-FMK Caspase-2Caspase-3, Caspase-7[3]Commonly used but has significant cross-reactivity with effector caspases.
Z-VAD-FMK Pan-Caspase (Excludes Caspase-2)[12]Cathepsins, Calpains, NGLY1[7]Broad-spectrum; known to induce autophagy and necroptosis.[6][9]
Q-VD-OPh Pan-CaspaseFewer known off-targets than Z-VAD-FMKBroad-spectrum; does not induce autophagy via NGLY1 inhibition.[7]
LJ3a Caspase-2Highly selective (~946x more for Casp2 vs. Casp3)[2]Next-generation inhibitor with superior selectivity.[2]
Z-FA-FMK Cathepsins B & LInhibits effector caspases (2, 3, 6, 7) but not initiators (8, 10).[13]Often used as a negative control for initiator caspase studies.[10]

Experimental Protocols

Protocol 1: Western Blot for LC3-I/II Conversion to Monitor Autophagy

  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with your experimental compounds (e.g., vehicle, stimulus, stimulus + Z-VDVAD-FMK). For an autophagic flux control, include a condition with Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to ensure good separation of the LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa) bands.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect bands using an ECL substrate.

  • Analysis: Quantify the band intensity for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates induction of autophagy. Also, load a housekeeping protein like GAPDH or β-actin to ensure equal loading.

Mandatory Visualizations

G cluster_pathway Cellular Response Pathways cluster_off_target Potential Off-Target Effects stimulus Apoptotic Stimulus (e.g., DNA Damage) piddosome PIDDosome Assembly stimulus->piddosome casp2 Pro-Caspase-2 piddosome->casp2 active_casp2 Active Caspase-2 casp2->active_casp2 bid BID active_casp2->bid zvdvad Z-VDVAD-FMK zvdvad->active_casp2 On-Target Inhibition casp37 Caspase-3 / 7 zvdvad->casp37 Off-Target Inhibition ngly1 NGLY1 zvdvad->ngly1 Off-Target Inhibition (by analogy to Z-VAD-FMK) tbid tBID bid->tbid apoptosis Apoptosis tbid->apoptosis casp37->apoptosis autophagy Autophagy ngly1->autophagy

Caption: Intended vs. off-target pathways of Z-VDVAD-FMK.

G cluster_yes On-Target Validation cluster_no Off-Target Investigation decision decision result result start Start: Observe Phenotype with Z-VDVAD-FMK q1 Is phenotype consistent with known Casp2 function? start->q1 confirm Confirm with Casp2 siRNA or CRISPR q1->confirm Yes off_target Investigate Off-Target Effects q1->off_target No / Unsure q2 Does genetic knockdown replicate the phenotype? confirm->q2 res_on Result: Likely ON-TARGET q2->res_on Yes res_confound Result: Confounded (Inhibitor off-target or KD inefficiency) q2->res_confound No check_casp 1. Assay other caspase activities off_target->check_casp check_auto 2. Check autophagy markers (e.g., LC3-II) check_casp->check_auto use_alt 3. Use alternative inhibitor (e.g., LJ3a) check_auto->use_alt res_off Result: Likely OFF-TARGET use_alt->res_off

Caption: Troubleshooting workflow for Z-VDVAD-FMK experiments.

G cluster_outcomes Potential Outcomes exp Experiment with Z-VDVAD-FMK on_target On-Target Effect exp->on_target off_target Off-Target Effects exp->off_target casp2_inhibit Caspase-2 Inhibition on_target->casp2_inhibit other_casp Other Caspase Inhibition off_target->other_casp autophagy Autophagy Induction off_target->autophagy other_prot Other Protease Inhibition off_target->other_prot

Caption: Logical relationships of Z-VDVAD-FMK experimental outcomes.

References

optimizing Z-VDVA-(DL-Asp)-FMK incubation time for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the effective use of caspase inhibitors. This guide provides detailed information, protocols, and troubleshooting advice for optimizing the incubation time of Z-VDVAD-FMK , a specific and irreversible inhibitor of Caspase-2.

Frequently Asked Questions (FAQs)

Q1: What is Z-VDVAD-FMK and what is its mechanism of action?

A1: Z-VDVAD-FMK is a cell-permeable peptide inhibitor highly specific for Caspase-2.[1][2] Its specificity comes from the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is a preferred cleavage site for Caspase-2. The inhibitor works through its fluoromethyl ketone (FMK) group, which forms an irreversible covalent bond with the cysteine residue in the active site of Caspase-2, thereby permanently inactivating the enzyme.[2]

Q2: Why is it important to optimize the incubation time?

A2: The optimal incubation time for Z-VDVAD-FMK is critical for achieving maximal and specific inhibition without inducing off-target effects. The time required for the inhibitor to permeate the cell membrane, reach its target, and effectively block caspase activation can vary significantly based on several factors:

  • Cell Type: Different cell lines have varying membrane permeability and metabolic rates.

  • Experimental Conditions: Cell density, media composition, and the nature of the apoptotic stimulus can influence inhibitor uptake and efficacy.

  • Inhibitor Concentration: The time needed to reach an effective intracellular concentration is dependent on the external concentration used.

A suboptimal incubation time can lead to incomplete inhibition (if too short) or potential cytotoxicity and off-target effects (if too long).[3]

Q3: What is the recommended starting concentration and incubation time for Z-VDVAD-FMK?

A3: The ideal working concentration and incubation time are highly dependent on the specific experimental system.[4] However, a common starting point is to pre-incubate cells with the inhibitor for 1 to 2 hours before introducing the apoptotic stimulus.[3] A typical concentration range to test is between 20 µM and 100 µM .[1][5] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and treatment.[3]

Q4: Should I pre-incubate my cells with the inhibitor before adding a stimulus?

A4: Yes. Pre-incubation is the standard and recommended strategy.[3][5] This allows the cell-permeable inhibitor sufficient time to enter the cells and bind to the inactive pro-caspase-2 or be available to immediately inactivate it upon activation. Co-incubation (adding the inhibitor and stimulus simultaneously) may not allow enough time for the inhibitor to act before the caspase cascade is initiated, leading to incomplete inhibition.

Q5: What are the appropriate controls to include in my experiment?

A5: To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (typically DMSO) used to dissolve Z-VDVAD-FMK. This controls for any effects of the solvent on the cells.

  • Positive Control: Cells treated with the apoptotic stimulus alone, without the inhibitor. This confirms that your stimulus is effectively inducing apoptosis and activating Caspase-2.

  • Negative Control: Untreated cells to provide a baseline for cell viability and caspase activity.

  • Negative Control Inhibitor (Optional): A control peptide like Z-FA-FMK, which inhibits cathepsins but not caspases, can be used to control for non-specific effects of peptide-FMK inhibitors.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No inhibition of Caspase-2 activity is observed. 1. Insufficient Incubation Time: The inhibitor did not have enough time to enter the cells and bind to its target before the stimulus was applied. 2. Suboptimal Inhibitor Concentration: The concentration used is too low for your specific cell type or stimulus strength. 3. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have reduced its potency. 4. Caspase-2 is not the primary initiator caspase in your system: The observed apoptosis may be mediated by a different pathway (e.g., Caspase-8 or -9).1. Optimize Incubation Time: Perform a time-course experiment, testing pre-incubation times from 30 minutes up to 4 hours or longer.[3] 2. Optimize Concentration: Perform a dose-response experiment with a range of concentrations (e.g., 10, 20, 50, 100 µM). 3. Prepare Fresh Inhibitor: Reconstitute a fresh vial of Z-VDVAD-FMK in high-quality, anhydrous DMSO. Aliquot and store at -80°C. 4. Confirm Pathway: Use other specific caspase inhibitors (e.g., for Caspase-8, -9, or a pan-caspase inhibitor like Z-VAD-FMK) to identify the key caspases involved.[6][7]
Cell toxicity or unexpected off-target effects are observed. 1. Inhibitor Concentration is Too High: High concentrations can lead to non-specific effects or cytotoxicity. 2. Prolonged Incubation Time: Long exposure to the inhibitor, even at lower concentrations, may be toxic to some cell lines. 3. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium is too high (typically should be <0.5%).1. Reduce Concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce Incubation Time: Use the shortest pre-incubation time that provides maximal inhibition. 3. Check Vehicle Concentration: Ensure the final DMSO concentration is non-toxic for your cells. Include a vehicle-only control at the highest concentration used.
Results are inconsistent between experiments. 1. Variable Cell Conditions: Differences in cell density, passage number, or cell health can affect results. 2. Inconsistent Reagent Preparation: Inconsistent dilution of the inhibitor stock solution. 3. Timing Variations: Inconsistent pre-incubation or stimulus exposure times.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluence at the start of each experiment. 2. Use Fresh Dilutions: Prepare fresh working dilutions of the inhibitor from a single, validated stock aliquot for each experiment. 3. Maintain a Strict Timeline: Use timers to ensure precise and repeatable incubation periods.

Data Presentation: Recommended Starting Conditions

The following table summarizes starting points for inhibitor concentration and incubation time based on published literature. Note that these are starting points and optimization is crucial.

InhibitorTargetTypical Concentration RangeTypical Pre-Incubation TimeCell Type ExampleReference(s)
Z-VDVAD-FMK Caspase-220 - 100 µM1 - 2 hoursHuman Endothelial Cells (HMEC-1)[1]
Z-VAD-FMK Pan-Caspase10 - 50 µM30 min - 2 hoursJurkat, HeLa, Granulosa Cells[5][8][9][10]

Experimental Protocols

Protocol: Optimization of Z-VDVAD-FMK Pre-Incubation Time

This protocol describes a method to determine the optimal pre-incubation time for Z-VDVAD-FMK in a cell-based apoptosis assay. The endpoint can be a caspase activity assay, Western blot for cleaved substrates (e.g., PARP), or a cell viability assay.

1. Materials:

  • Z-VDVAD-FMK powder

  • High-quality, anhydrous DMSO

  • Your cell line of interest

  • Appropriate cell culture plates (e.g., 96-well for viability/activity assays, 6-well for Western blot)

  • Complete culture medium

  • Apoptotic stimulus (e.g., Etoposide, Staurosporine)

  • Assay reagents (e.g., Caspase-Glo® Assay kit, cell lysis buffer, antibodies)

2. Reagent Preparation:

  • Z-VDVAD-FMK Stock Solution (10 mM): Reconstitute the inhibitor in DMSO. For example, add 213.9 µL of DMSO to 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ) to get a 10 mM stock (confirm calculation based on the exact molecular weight of your specific inhibitor).[5] Aliquot into small volumes and store at -80°C to avoid freeze-thaw cycles.

3. Experimental Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of the experiment. Allow cells to adhere overnight.

  • Determine Inhibitor Concentration: Based on literature or preliminary data, choose a concentration for the time-course experiment (e.g., 50 µM).

  • Time-Course Pre-incubation:

    • Prepare working dilutions of Z-VDVAD-FMK in complete culture medium.

    • Set up experimental groups for different pre-incubation times (e.g., 4h, 2h, 1h, 30min) and controls (Vehicle, Untreated, Stimulus only).

    • At staggered time points, remove the old medium and add the medium containing the inhibitor (or vehicle). For example, add the inhibitor to the "4h" wells first. Two hours later, add it to the "2h" wells, and so on.

  • Induce Apoptosis: At the end of the longest pre-incubation period (e.g., after 4 hours for the first group), add the apoptotic stimulus to all relevant wells (except the untreated negative control). The final volume and concentration of the stimulus should be consistent across all wells.

  • Stimulus Incubation: Incubate the cells with the stimulus for a predetermined time known to cause significant apoptosis (e.g., 4-24 hours).

  • Endpoint Analysis: Harvest the cells and perform your chosen assay:

    • Caspase Activity Assay: Follow the manufacturer's protocol to measure Caspase-2 activity.

    • Western Blot: Lyse cells, run protein gels, and blot for cleaved Caspase-2, cleaved PARP, or other relevant markers.

    • Cell Viability Assay: Use an MTT, WST-1, or other viability assay to quantify cell death.

  • Data Analysis: Plot the measured outcome (e.g., % inhibition of caspase activity, % cell viability) against the pre-incubation time. The optimal time is the shortest duration that provides the maximum protective or inhibitory effect.

Mandatory Visualizations

Caspase2_Pathway cluster_activation Activation Complex (PIDDosome) cluster_caspase Caspase-2 Activation cluster_inhibitor Inhibition cluster_downstream Downstream Events PIDD PIDD RAIDD RAIDD PIDD->RAIDD DD interaction ProCasp2 Pro-Caspase-2 (Monomer) RAIDD->ProCasp2 CARD interaction recruits DimerCasp2 Dimerized Pro-Caspase-2 ProCasp2->DimerCasp2 Proximity-induced dimerization ActiveCasp2 Active Caspase-2 (Heterotetramer) DimerCasp2->ActiveCasp2 Autocatalytic cleavage Bid Bid ActiveCasp2->Bid Cleavage Inhibitor Z-VDVAD-FMK Inhibitor->ActiveCasp2 Irreversible Inhibition tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Induces MOMP Apoptosis Apoptosis Mitochondria->Apoptosis Stress Cellular Stress (e.g., DNA Damage) Stress->PIDD Induces formation Optimization_Workflow Start 1. Seed Cells (Allow adherence overnight) DoseResponse 2. Dose-Response (Test 10-100 µM inhibitor) Start->DoseResponse SelectDose 3. Select Optimal Dose (Lowest concentration with max effect) DoseResponse->SelectDose TimeCourse 4. Time-Course Pre-incubation (Test 30min, 1h, 2h, 4h) SelectDose->TimeCourse AddStimulus 5. Add Apoptotic Stimulus TimeCourse->AddStimulus Incubate 6. Incubate for Fixed Duration (e.g., 4-24 hours) AddStimulus->Incubate Assay 7. Perform Endpoint Assay (Viability, Caspase Activity, WB) Incubate->Assay Analyze 8. Analyze Data & Determine Optimal Pre-incubation Time Assay->Analyze

References

Z-VDVAD-FMK solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-2 inhibitor, Z-VDVAD-FMK.

Frequently Asked Questions (FAQs)

Q1: What is Z-VDVAD-FMK and what is its primary mechanism of action?

A1: Z-VDVAD-FMK is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-2.[1] Its chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone. By binding to the active site of caspase-2, it prevents the enzyme from cleaving its substrates, thereby inhibiting the downstream signaling pathways involved in apoptosis. While it is designed to be specific for caspase-2, it has been noted to also inhibit caspases 3 and 7.[1]

Q2: What is the recommended solvent for dissolving Z-VDVAD-FMK?

A2: The recommended solvent for dissolving Z-VDVAD-FMK is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] The compound is highly soluble in DMSO, while it is insoluble in water and ethanol.[1][3] It is crucial to use anhydrous DMSO as even trace amounts of water can reduce the solubility and stability of the compound.[2]

Q3: How should I prepare and store stock solutions of Z-VDVAD-FMK?

A3: To prepare a stock solution, dissolve the lyophilized Z-VDVAD-FMK powder in anhydrous DMSO to a concentration of 10-20 mM.[4] For example, to make a 10 mM stock solution, you can dissolve 1.0 mg of Z-VDVAD-FMK in 214 µl of DMSO.[5] It is recommended to gently warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[1] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][7] Under these conditions, the stock solution is stable for up to 6 months.[4]

Q4: What is a typical working concentration for Z-VDVAD-FMK in cell culture experiments?

A4: The optimal working concentration of Z-VDVAD-FMK can vary depending on the cell type, experimental conditions, and the specific apoptosis-inducing stimulus. However, a general starting range is between 10 µM and 100 µM.[6][8] For example, a concentration of 2 µM was shown to inhibit Rho-kinase activity in HMEC-1 cells, while 100 µM was used to reduce Lovastatin-induced apoptosis.[8] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Q5: How stable is Z-VDVAD-FMK in cell culture medium?

A5: Diluted solutions of Z-VDVAD-FMK in aqueous media, such as cell culture medium, are not stable for long periods.[1] It is recommended to prepare working solutions fresh from the DMSO stock immediately before use. Do not store aqueous solutions of Z-VDVAD-FMK for more than one day.

Troubleshooting Guide

Issue 1: Z-VDVAD-FMK is not dissolving properly or is precipitating out of solution.

  • Possible Cause: The primary cause of solubility issues is often the presence of water in the DMSO or the use of an inappropriate solvent. Z-VDVAD-FMK is insoluble in water and has very low solubility in ethanol.[1][3]

  • Solution:

    • Always use fresh, high-purity, anhydrous DMSO to prepare your stock solution.[2]

    • To aid dissolution, you can gently warm the vial to 37°C for a short period and use an ultrasonic bath.[1][3]

    • When preparing working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Issue 2: I am not observing the expected inhibition of apoptosis in my experiment.

  • Possible Cause 1: Suboptimal inhibitor concentration. The effective concentration of Z-VDVAD-FMK can vary significantly between cell lines and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and apoptotic stimulus. Test a range of concentrations, for example, from 10 µM to 100 µM.[6][8]

  • Possible Cause 2: Timing of inhibitor addition. For effective inhibition, Z-VDVAD-FMK must be present before or at the same time as the apoptotic stimulus to block caspase-2 activation.

    • Solution: Add Z-VDVAD-FMK to your cell cultures simultaneously with or shortly before inducing apoptosis.[6]

  • Possible Cause 3: Instability of the inhibitor. Z-VDVAD-FMK can degrade in aqueous solutions over time.

    • Solution: Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid using diluted solutions that have been stored.[1]

  • Possible Cause 4: The apoptotic pathway in your model is not dependent on caspase-2. While caspase-2 is an important initiator caspase, some apoptotic pathways may be predominantly driven by other caspases (e.g., caspase-8 or caspase-9).

    • Solution: To confirm the involvement of caspase-2 in your system, you could use a positive control known to induce caspase-2-dependent apoptosis or measure caspase-2 activity directly.

Issue 3: I am observing unexpected or off-target effects, such as a different type of cell death.

  • Possible Cause 1: Induction of necroptosis. In some cell types, inhibiting caspases with compounds like Z-VAD-FMK (a related pan-caspase inhibitor) can shift the mode of cell death from apoptosis to a form of programmed necrosis called necroptosis.[9][10] This is often observed in response to stimuli like TNF-α.[11]

    • Solution: Be aware of this possibility and consider using markers for necroptosis (e.g., phosphorylation of MLKL) to assess if this pathway is being activated in your experiments. If necroptosis is an unwanted side effect, you may need to reconsider your experimental approach or the choice of inhibitor.

  • Possible Cause 2: Induction of autophagy. The related pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy in some cell lines. This is thought to be an off-target effect due to the inhibition of N-glycanase 1 (NGLY1), rather than a direct consequence of caspase inhibition.[9][12]

    • Solution: If you observe signs of autophagy (e.g., formation of autophagosomes), it may be an off-target effect of the inhibitor. Consider using an alternative caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[13]

Data Presentation

Table 1: Solubility of Z-VDVAD-FMK and Related Caspase Inhibitors

CompoundSolventSolubilityReference(s)
Z-VDVAD-FMKDMSO≥34.8 mg/mL[1]
EthanolInsoluble[1]
WaterInsoluble[1]
Z-VAD-FMKDMSO>10 mg/mL[14]
Dimethyl formamide7 mg/mL[14]
100% Ethanol1.3 mg/mL[14]
Z-VAD(OH)-FMKDMSO90 mg/mL (198.47 mM)[15]
Ethanol90 mg/mL (198.47 mM)[15]
WaterInsoluble[15]

Table 2: Recommended Concentrations for Z-VDVAD-FMK

ApplicationConcentration RangeCell Line/SystemReference(s)
Stock Solution2-5 mM in DMSON/A[6]
Apoptosis Inhibition10-100 µMGeneral[6]
Rho-kinase Activity Inhibition2 µMHMEC-1 cells[8]
Reduction of Lovastatin-induced Apoptosis100 µMNot specified[8]

Experimental Protocols

Protocol 1: Preparation of Z-VDVAD-FMK Stock and Working Solutions

Materials:

  • Z-VDVAD-FMK (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized Z-VDVAD-FMK to ensure the powder is at the bottom.

    • Carefully open the vial and add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 2-5 mM).[6]

    • Vortex the vial thoroughly to dissolve the powder. If necessary, gently warm the vial to 37°C for a few minutes and/or place it in an ultrasonic bath to aid dissolution.[1]

  • Aliquoting and Storage of Stock Solution:

    • Once the Z-VDVAD-FMK is completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (up to 6 months).[4]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the Z-VDVAD-FMK stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.

    • Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).

Protocol 2: General Apoptosis Inhibition Assay in Jurkat Cells

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Z-VDVAD-FMK stock solution (e.g., 10 mM in DMSO)

  • Apoptosis-inducing agent (e.g., Staurosporine or anti-Fas antibody)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed Jurkat cells in a multi-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment:

    • Prepare working solutions of Z-VDVAD-FMK at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) by diluting the stock solution in culture medium.

    • Add the Z-VDVAD-FMK working solutions to the respective wells. Include a vehicle control (DMSO only) at the highest concentration used for the inhibitor.

    • Immediately after adding the inhibitor, add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the appropriate wells. Include a positive control (inducer only) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells for the desired period to induce apoptosis (e.g., 3-6 hours).

  • Apoptosis Detection:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Mandatory Visualization

Caspase2_Activation_Pathway cluster_stimulus Cellular Stress cluster_activation Caspase-2 Activation cluster_downstream Downstream Events DNA_Damage DNA Damage PIDD PIDD DNA_Damage->PIDD induces RAIDD RAIDD PIDD->RAIDD DD-DD interaction Pro_Caspase2 Pro-Caspase-2 (monomer) RAIDD->Pro_Caspase2 CARD-CARD interaction Active_Caspase2 Active Caspase-2 (dimer) Pro_Caspase2->Active_Caspase2 Dimerization & Autocleavage BID BID Active_Caspase2->BID cleaves tBID tBID Mitochondrion Mitochondrion tBID->Mitochondrion promotes MOMP Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release

Caption: Caspase-2 activation via the PIDDosome pathway.

Z_VDVAD_FMK_Workflow start Start reconstitute Reconstitute Z-VDVAD-FMK in anhydrous DMSO start->reconstitute stock Prepare Aliquots of Stock Solution reconstitute->stock store Store at -20°C / -80°C stock->store prepare_working Prepare Fresh Working Solution store->prepare_working treat_cells Treat Cells with Z-VDVAD-FMK prepare_working->treat_cells induce_apoptosis Induce Apoptosis treat_cells->induce_apoptosis incubate Incubate induce_apoptosis->incubate analyze Analyze Results (e.g., Flow Cytometry) incubate->analyze end End analyze->end

Caption: Experimental workflow for using Z-VDVAD-FMK.

References

Technical Support Center: Preventing Z-VDVA-(DL-Asp)-FMK-Induced Necroptosis in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-VDVA-(DL-Asp)-FMK and necroptosis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce necroptosis?

A1: this compound is a derivative of Z-VDVAD-FMK, a specific inhibitor of caspase-2. While many apoptosis-related studies utilize pan-caspase inhibitors like Z-VAD-FMK to induce necroptosis, the specific inhibition of caspase-2 by this compound also diverts the cell death pathway towards necroptosis. Caspase-2 has been identified as a negative regulator of necroptosis.[1] By inhibiting caspase-2, the downstream signaling cascade is altered, leading to the enhanced phosphorylation of key necroptotic proteins, Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL), which are crucial for the execution of necroptosis.[1]

Q2: What is the core signaling pathway of necroptosis induced by caspase inhibition?

A2: The inhibition of specific caspases, such as caspase-2 or caspase-8, prevents the cleavage and inactivation of RIPK1. This allows RIPK1 to interact with and phosphorylate RIPK3. This interaction leads to the formation of a protein complex known as the necrosome.[2] Activated RIPK3 then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[2][3]

Q3: How can I prevent this compound-induced necroptosis in my cell culture experiments?

A3: this compound-induced necroptosis can be prevented by using small molecule inhibitors that target key components of the necroptosis signaling pathway. The most common targets for inhibition are RIPK1, RIPK3, and MLKL.

Q4: What are the most common inhibitors used to prevent necroptosis, and what are their mechanisms of action?

A4: The most widely used and characterized inhibitors of necroptosis are:

  • Necrostatin-1 (Nec-1): A specific inhibitor of the kinase activity of RIPK1.[4][5] By inhibiting RIPK1, Nec-1 prevents the initial step of necrosome formation.

  • GSK'872: A potent and selective inhibitor of the kinase activity of RIPK3.[6][7][8] GSK'872 blocks the phosphorylation of MLKL by RIPK3.

  • Necrosulfonamide (NSA): An inhibitor of MLKL.[9][10][11] NSA covalently binds to human MLKL, preventing its oligomerization and translocation to the plasma membrane.

Quantitative Data: Efficacy of Necroptosis Inhibitors

The following table summarizes the reported efficacy of common necroptosis inhibitors. Please note that these values were determined in experiments where necroptosis was induced by various stimuli, most commonly a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (e.g., Z-VAD-FMK). The efficacy in a purely caspase-2 inhibition-induced model may vary and should be determined empirically.

InhibitorTargetReported IC50/EC50Cell Line/SystemReference
Necrostatin-1 RIPK1EC50: ~180-182 nMIn vitro kinase assay[4]
EC50: 490 nMJurkat cells
GSK'872 RIPK3IC50: 1.3 nMIn vitro kinase assay[6][7][8]
IC50: 1.8 nMRIPK3 binding assay[6]
Necrosulfonamide MLKLIC50: < 200 nMCellular necroptosis assay[10]

Signaling Pathways and Experimental Workflows

To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the prevention of this compound-induced necroptosis.

This compound-Induced Necroptosis Pathway cluster_inhibition Inhibition cluster_pathway Necroptosis Signaling Z_VDVA_FMK This compound Caspase2 Caspase-2 Z_VDVA_FMK->Caspase2 Inhibits RIPK1 RIPK1 Caspase2->RIPK1 Prevents activation of RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome Formation RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome->RIPK3 Autophosphorylation Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis

Caption: this compound-induced necroptosis signaling pathway.

Experimental Workflow for Inhibitor Testing cluster_workflow Workflow cluster_assays 5. Assays Cell_Culture 1. Cell Culture (e.g., HT-29, L929) Inhibitor_Pretreatment 2. Inhibitor Pre-treatment (e.g., Nec-1, GSK'872, NSA) Cell_Culture->Inhibitor_Pretreatment Necroptosis_Induction 3. Induce Necroptosis (this compound) Inhibitor_Pretreatment->Necroptosis_Induction Incubation 4. Incubation (Time course experiment) Necroptosis_Induction->Incubation LDH_Assay LDH Release Assay (Cell Death Quantification) Incubation->LDH_Assay Western_Blot Western Blot (pMLKL, pRIPK1, pRIPK3) Incubation->Western_Blot IP Immunoprecipitation (Necrosome Formation) Incubation->IP

References

Technical Support Center: Z-VAD-FMK and Z-VDVAD-FMK Dose-Response Characteristics in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of the caspase inhibitors Z-VAD-FMK and Z-VDVAD-FMK in various cell lines. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on effective concentrations.

A Note on Nomenclature: The inhibitor "Z-VDVA-(DL-Asp)-FMK" as specified in the topic query is not a standard nomenclature found in the scientific literature. It is likely a variation of the widely studied pan-caspase inhibitor Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) or the specific caspase-2 inhibitor Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone). This guide will focus on these two inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Z-VAD-FMK and Z-VDVAD-FMK?

A1: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that blocks apoptosis by binding to the catalytic site of most caspases.[1][2][3] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, but it is a poor inhibitor of caspase-2.[2] Z-VDVAD-FMK, on the other hand, is a specific inhibitor of caspase-2 and can be used to study its role in apoptosis.[4]

Q2: What is a typical working concentration for Z-VAD-FMK in cell culture?

A2: The optimal concentration of Z-VAD-FMK is cell line and experiment-dependent. However, concentrations typically range from 10 µM to 200 µM.[1][5] For instance, 10 µM has been shown to inhibit apoptosis in THP-1 cells, while 50 µM was effective in human granulosa cell lines.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store Z-VAD-FMK and Z-VDVAD-FMK?

A3: Z-VAD-FMK is typically supplied as a lyophilized powder and should be reconstituted in DMSO to create a stock solution, for example, at a concentration of 10 mM.[3] This stock solution should be stored at -20°C and can be stable for up to 3 months.[3] To avoid multiple freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q4: Can Z-VAD-FMK induce non-apoptotic cell death?

A4: Yes, in some cell types, blocking apoptosis with Z-VAD-FMK can reveal or induce alternative cell death pathways, such as necroptosis, particularly in the presence of stimuli like TNF-α or TLR agonists.[6]

Data Presentation: Effective Concentrations of Z-VAD-FMK and Z-VDVAD-FMK

While complete dose-response curves and IC50 values are highly dependent on the specific cell line and experimental conditions, the following table summarizes effective concentrations reported in the literature.

InhibitorCell LineAssay TypeEffective ConcentrationReference
Z-VAD-FMKMolt-3Apoptosis Assay50 µM[1]
Z-VAD-FMKJurkatCell Viability Assay100-200 µM[1]
Z-VAD-FMKT98GCell Viability Assay1-100 µM[1]
Z-VAD-FMKTHP-1Apoptosis Assay10 µM[1]
Z-VAD-FMKHL60Apoptosis Assay50 µM[1]
Z-VAD-FMKHuman Granulosa (GC1a, HGL5)Metabolic Activity (WST-1)10-50 µM[5]
Z-VAD-FMKMDA-MB-468, MDA-MB-231Apoptosis Assay (Flow Cytometry)20 µM[7]
Z-VDVAD-FMKHMEC-1Rho-kinase Activity Assay2 µM[4]
Z-VDVAD-FMKN/ALovastatin-induced Apoptosis100 µM[4]

Experimental Protocols

Protocol for Generating a Dose-Response Curve and Determining IC50

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Z-VAD-FMK or Z-VDVAD-FMK in an adherent cell line using a colorimetric cell viability assay such as MTT or WST-1.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Z-VAD-FMK or Z-VDVAD-FMK

  • DMSO (for preparing stock solution)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours.

  • Inhibitor and Inducer Preparation:

    • Prepare a 10 mM stock solution of the caspase inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor in complete medium. A common starting range is 0.1, 1, 10, 50, 100, 200 µM.

    • Prepare the apoptosis-inducing agent at a concentration known to induce a significant but not complete level of cell death (e.g., EC50).

  • Treatment:

    • Pre-treat the cells by carefully removing the medium and adding 100 µL of the medium containing the different concentrations of the caspase inhibitor. It is common to pre-incubate with the inhibitor for 1-2 hours.

    • After pre-incubation, add the apoptosis-inducing agent to the wells (except for the negative control wells).

    • Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in medium only.

      • Inducer-only Control: Cells treated with the apoptosis-inducing agent only.

      • Inhibitor-only Controls: Cells treated with each concentration of the inhibitor without the inducer to assess any cytotoxic effects of the inhibitor itself.

    • Incubate the plate for a period relevant to the induction of apoptosis (e.g., 24-48 hours).

  • Cell Viability Assay (MTT Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the untreated control (set to 100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (70-80% confluency) cell_seeding 2. Seed Cells (96-well plate) cell_culture->cell_seeding pretreatment 4. Pre-treat with Inhibitor (1-2h) cell_seeding->pretreatment inhibitor_prep 3. Prepare Inhibitor Dilutions induction 5. Add Apoptosis Inducer pretreatment->induction incubation 6. Incubate (24-48h) induction->incubation viability_assay 7. Cell Viability Assay (MTT/WST-1) incubation->viability_assay readout 8. Measure Absorbance viability_assay->readout data_analysis 9. Calculate IC50 readout->data_analysis

Caption: Workflow for determining the IC50 of a caspase inhibitor.

signaling_pathway stimulus Apoptotic Stimulus (e.g., TNF-α, DNA damage) initiator_caspase Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspase executioner_caspase Executioner Caspases (e.g., Caspase-3, -7) initiator_caspase->executioner_caspase activates substrates Cellular Substrates (e.g., PARP) executioner_caspase->substrates cleaves apoptosis Apoptosis substrates->apoptosis zvad Z-VAD-FMK zvad->initiator_caspase inhibits zvad->executioner_caspase inhibits

Caption: Inhibition of apoptosis signaling pathway by Z-VAD-FMK.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in cell viability assay - Contamination of cell culture.- High cell seeding density.- Reagent issue.- Check for and discard contaminated cultures.- Optimize cell seeding density.- Use fresh reagents and check their expiration dates.
No or weak inhibition of apoptosis - Inhibitor concentration is too low.- Insufficient pre-incubation time.- Cell line is resistant to the apoptosis inducer.- Inactive inhibitor.- Perform a dose-response curve to find the optimal concentration.[8]- Increase the pre-incubation time with the inhibitor.- Confirm the efficacy of the apoptosis inducer in your cell line.- Ensure proper storage and handling of the inhibitor; use a fresh aliquot.
Inhibitor is cytotoxic at high concentrations - Off-target effects.- High DMSO concentration.- Test a range of inhibitor concentrations to find a non-toxic effective dose.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).
Inconsistent results between experiments - Variation in cell passage number or health.- Inconsistent incubation times.- Pipetting errors.- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Ensure accurate and consistent pipetting, especially for serial dilutions.
Difficulty detecting cleaved caspases by Western Blot - Insufficient protein loading.- Timing of sample collection is not optimal for peak caspase activation.- Poor antibody quality or dilution.- Inefficient protein transfer of small cleaved fragments.- Increase the amount of protein loaded onto the gel (e.g., 100-150 µg).[9]- Perform a time-course experiment to identify the optimal time point for detecting cleaved caspases.[9]- Use a validated antibody at the recommended dilution and consider trying a different antibody clone.[9]- Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer conditions to retain small proteins.[9]

References

Z-VDVAD-FMK cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and protocols for the use of Z-VDVAD-FMK, with a specific focus on addressing the issue of cytotoxicity observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is Z-VDVAD-FMK and what is its primary mechanism of action?

Z-VDVAD-FMK is a synthetic peptide that acts as a specific, cell-permeable, and irreversible inhibitor of caspase-2. Its peptide sequence, Val-Asp-Val-Ala-Asp, is designed to be recognized by the active site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, thereby irreversibly inactivating the enzyme. By inhibiting caspase-2, Z-VDVAD-FMK can block the downstream signaling pathways of apoptosis that are dependent on this specific initiator caspase.

Q2: What are the typical working concentrations for Z-VDVAD-FMK?

The optimal working concentration of Z-VDVAD-FMK is highly dependent on the cell type, experimental conditions, and the specific apoptotic stimulus. A common starting range for cell culture assays is 5 µM to 20 µM. However, concentrations as low as 2 µM have been shown to be effective for inhibiting specific targets like Rho-kinase, while concentrations up to 100 µM have been used to inhibit apoptosis in certain models.[1] It is strongly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific system.

Q3: I am observing cell death even in the presence of Z-VDVAD-FMK. Isn't it supposed to be an apoptosis inhibitor?

This is a critical and frequently encountered issue. While Z-VDVAD-FMK is effective at inhibiting caspase-2 and related caspases, this inhibition may not prevent cell death entirely, especially at high concentrations. Instead of undergoing apoptosis, the cells may be shunted towards alternative, caspase-independent death pathways such as necroptosis or autophagy.[2][3] In some reported cases, Z-VDVAD-FMK prevented the morphological signs of apoptosis (e.g., nuclear fragmentation) but did not prevent the ultimate loss of cell viability.[1]

Q4: What is necroptosis and how is it related to caspase inhibition?

Necroptosis is a form of programmed, inflammatory cell death that occurs independently of caspases. When caspase-8 is inhibited (for instance, by a high concentration of a caspase inhibitor), it can no longer cleave and inactivate key proteins in the necroptosis pathway: Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This leads to the phosphorylation and activation of these kinases, culminating in the formation of a complex called the "necrosome." The necrosome then activates Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][4]

Q5: Can Z-VDVAD-FMK have other off-target effects at high concentrations?

Yes. The related and widely used pan-caspase inhibitor, Z-VAD-FMK, has been shown to have off-target effects, which may also be relevant for Z-VDVAD-FMK. A significant off-target is the inhibition of Peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[3] Inhibition of NGLY1 can lead to the induction of autophagy, a cellular process of self-digestion that can, under certain circumstances, contribute to cell death.[5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using Z-VDVAD-FMK, particularly unexpected cytotoxicity.

Problem 1: My cells are still dying, but they don't look apoptotic.
  • Possible Cause: You may be observing necroptosis. When caspase-8 is inhibited by high concentrations of the inhibitor, the cell can switch from apoptosis to a necrotic-like death pathway. These cells will typically swell and rupture rather than shrink and bleb.

  • Troubleshooting Steps:

    • Assess Membrane Integrity: Use a Lactate Dehydrogenase (LDH) assay to measure the release of this cytosolic enzyme, a hallmark of necrotic cell death.

    • Use a Necroptosis Inhibitor: Co-treat your cells with Z-VDVAD-FMK and a specific inhibitor of necroptosis, such as Necrostatin-1 (which targets RIPK1). If cell death is reduced, necroptosis is the likely cause.

    • Western Blot Analysis: Probe cell lysates for phosphorylated (i.e., activated) RIPK1, RIPK3, or MLKL. An increase in the phosphorylated forms of these proteins is indicative of necroptosis.

Problem 2: I see increased vacuolization and autophagosome formation in my cells.
  • Possible Cause: The inhibitor may be inducing autophagy at the concentration used, potentially through off-target inhibition of NGLY1.[3][5]

  • Troubleshooting Steps:

    • Confirm Autophagy: Use Western blot to detect the conversion of LC3-I to LC3-II, a classic marker of autophagosome formation. You can also use transmission electron microscopy (TEM) to visualize autophagic vacuoles.

    • Use an Autophagy Inhibitor: Co-treat with an autophagy inhibitor like 3-Methyladenine (3-MA) or Bafilomycin A1 to see if it rescues the cells.

    • Consider an Alternative Inhibitor: If autophagy is an unwanted side effect, consider using a caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been reported not to induce autophagy via NGLY1 inhibition.[3]

Problem 3: The inhibitor shows high cytotoxicity even at concentrations that should be effective.
  • Possible Cause: The final concentration of the solvent (typically DMSO) may be too high, causing toxicity. Caspase inhibitors are often dissolved in DMSO, and high final concentrations (>0.5%) can be toxic to many cell lines.

  • Troubleshooting Steps:

    • Run a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO as your highest inhibitor concentration. This will allow you to distinguish between inhibitor-specific effects and solvent toxicity.

    • Optimize Dilution: Prepare a higher concentration stock solution of Z-VDVAD-FMK so that a smaller volume is needed to achieve the desired final concentration in your cell culture medium, thereby keeping the final DMSO concentration low.

Data Presentation: Z-VDVAD-FMK & Z-VAD-FMK Concentrations in Research

The following table summarizes concentrations of Z-VDVAD-FMK and the related pan-caspase inhibitor Z-VAD-FMK used in various studies. Note that high concentrations of Z-VAD-FMK are often used experimentally to induce necroptosis.

InhibitorCell LineConcentrationObservation
Z-VDVAD-FMK Jurkat100 µMPrevented doxorubicin-induced nuclear apoptosis, but not overall cell death.[1][7]
Z-VDVAD-FMK HMEC-12 µMEffectively inhibited Thrombin-induced Rho-kinase activity.[1]
Z-VAD-FMK Jurkat20 µMSuggested concentration for inhibiting anti-Fas mAb-induced apoptosis.[8]
Z-VAD-FMK Jurkat50 µMUsed to demonstrate efficacy as a caspase inhibitor against various stimuli.
Z-VAD-FMK Jurkat100 µMDid not inhibit granulysin-induced loss of mitochondrial membrane potential.[9]
Z-VAD-FMK HeLa10 µM - 50 µMPrevented apoptosis induced by various chemical compounds.[10][11]
Z-VAD-FMK Human Granulosa Cells50 µMDid not decrease metabolic activity; showed no overt cytotoxicity.[12]
Z-VAD-FMK Macrophages (BMDMs)80 µMUsed in combination with LPS to induce necroptosis.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Treat cells with a range of Z-VDVAD-FMK concentrations. Include three essential controls:

    • Vehicle Control: Cells treated with the highest volume of DMSO used for the inhibitor.

    • Spontaneous Release Control: Untreated cells.

    • Maximum Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and substrate solution). Add 50 µL of the reaction mixture to each well of the new plate.[14]

  • Incubation & Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light.[6] Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs. - Spontaneous Release Abs.) / (Maximum Release Abs. - Spontaneous Release Abs.)] * 100

Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V/PI Staining

This flow cytometry-based method differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: Induce cell death in your samples by treating with Z-VDVAD-FMK for the desired time. Include positive and negative controls. Harvest cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[2]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL) to the 100 µL of cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Visualizations

Signaling Pathway: Caspase Inhibition and the Switch to Necroptosis

G cluster_0 Apoptosis Pathway cluster_1 Necroptosis Pathway (with Caspase Inhibition) Stimulus Apoptotic Stimulus (e.g., TNFα) Casp8_A Pro-Caspase-8 Stimulus->Casp8_A Casp3_A Pro-Caspase-3 Casp8_A->Casp3_A Cleavage RIPK1_A RIPK1 Casp8_A->RIPK1_A Inhibition (Cleavage) Apoptosis Apoptosis Casp3_A->Apoptosis Execution Stimulus_N Apoptotic Stimulus (e.g., TNFα) RIPK1_N RIPK1 Stimulus_N->RIPK1_N Casp8_N Pro-Caspase-8 Casp8_N->RIPK1_N Inhibition Blocked Inhibitor High Conc. Z-VDVAD-FMK Inhibitor->Casp8_N Inhibition RIPK3_N RIPK3 RIPK1_N->RIPK3_N Phosphorylation MLKL_N MLKL RIPK3_N->MLKL_N Phosphorylation Necroptosis Necroptosis (Membrane Rupture) MLKL_N->Necroptosis Oligomerization & Translocation

Caption: The switch from apoptosis to necroptosis upon caspase inhibition.

Experimental Workflow: Troubleshooting Unexpected Cell Death

G Start Start: Unexpected cell death observed with Z-VDVAD-FMK CheckMorphology Assess Cell Morphology: Shrinkage/Blebbing vs. Swelling/Rupture Start->CheckMorphology ApoptoticMorph Morphology is Apoptotic CheckMorphology->ApoptoticMorph Shrinkage NecroticMorph Morphology is Necrotic/Lytic CheckMorphology->NecroticMorph Swelling CheckConc Is inhibitor concentration too high or off-target? ApoptoticMorph->CheckConc LDH_Assay Perform LDH Assay to confirm membrane rupture NecroticMorph->LDH_Assay Necrostatin Co-treat with Necrostatin-1 (RIPK1 inhibitor) LDH_Assay->Necrostatin ResultNecro Result: Cell death is reduced Necrostatin->ResultNecro Yes ResultNotNecro Result: Cell death is NOT reduced Necrostatin->ResultNotNecro No ResultNotNecro->CheckConc LowerConc Perform dose-response to find optimal concentration CheckConc->LowerConc Yes ConsiderAutophagy Investigate Autophagy: Check LC3-II levels CheckConc->ConsiderAutophagy Maybe

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Logical Relationship: Concentration vs. Effect

G cluster_conc Z-VDVAD-FMK Concentration cluster_effect Primary Cellular Effect LowConc Low (e.g., < 20µM) OnTarget On-Target Effect: Caspase-2 Inhibition (Apoptosis Blockade) LowConc->OnTarget Leads to HighConc High (e.g., > 50µM) OffTarget Off-Target / Pathway Shunting: - Necroptosis Induction - Autophagy Induction - General Cytotoxicity HighConc->OffTarget Can lead to OnTarget->OffTarget Increasing conc.

Caption: Relationship between Z-VDVAD-FMK concentration and its effects.

References

Technical Support Center: Z-VDVA-(DL-Asp)-FMK Efficacy and the Impact of Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the caspase-2 inhibitor, Z-VDVA-(DL-Asp)-FMK. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimentation, with a specific focus on the impact of serum on the inhibitor's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-2. Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of caspase-2, thereby irreversibly inactivating the enzyme.

Q2: What is the primary signaling pathway targeted by this compound?

This compound primarily targets the caspase-2 activation pathway. Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, including DNA damage. A key activation platform for caspase-2 is the PIDDosome, a protein complex that assembles in response to cellular stress and facilitates the dimerization and auto-activation of pro-caspase-2.

Q3: Can serum in the cell culture medium affect the efficacy of this compound?

Yes, the presence of serum in cell culture medium can potentially impact the efficacy of this compound through several mechanisms:

  • Protein Binding: Peptide-based inhibitors like this compound can bind to proteins present in serum, most notably albumin. This binding can sequester the inhibitor, reducing its effective concentration available to enter cells and inhibit caspase-2.

  • Proteolytic Degradation: Serum contains various proteases that can degrade peptide-based molecules. This degradation can lead to a reduction in the active concentration of the inhibitor over time.

  • Cell Permeability: While this compound is designed to be cell-permeable, interactions with serum components could potentially hinder its transport across the cell membrane.

Q4: How can I determine if serum is affecting my experimental results with this compound?

To assess the impact of serum, it is recommended to perform parallel experiments: one with your standard serum concentration and another in serum-free or low-serum conditions. A significant difference in the observed inhibitory effect at the same concentration of this compound would suggest serum interference.

Q5: What is a typical working concentration for this compound?

The optimal working concentration of this compound can vary depending on the cell type, the stimulus used to induce apoptosis, and the experimental conditions (e.g., presence of serum). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no inhibitory effect of Z-VDVA-FMK in the presence of serum. 1. Serum Protein Binding: The inhibitor may be binding to serum proteins, reducing its bioavailable concentration. 2. Proteolytic Degradation: Serum proteases may be degrading the inhibitor.1. Increase Inhibitor Concentration: Perform a dose-response curve in the presence of serum to determine the effective concentration. 2. Reduce Serum Concentration: If experimentally feasible, reduce the serum percentage in your culture medium. 3. Use Serum-Free Medium: Conduct the experiment in a serum-free medium to eliminate the variable of serum components. 4. Pre-incubation Time: Minimize the pre-incubation time of the inhibitor in serum-containing medium before adding it to the cells.
Inconsistent results between experiments. 1. Variability in Serum Lots: Different lots of serum can have varying protein and protease compositions. 2. Inhibitor Stability: Improper storage or handling of the Z-VDVA-FMK stock solution.1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of fetal bovine serum (FBS) or other serum. 2. Aliquot Inhibitor Stock: Aliquot the Z-VDVA-FMK stock solution upon reconstitution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
High background signal in caspase-2 activity assay. 1. Non-specific Substrate Cleavage: The fluorogenic substrate for caspase-2 may be cleaved by other proteases.1. Include Appropriate Controls: Use a negative control (e.g., vehicle-treated, non-induced cells) and a positive control for apoptosis. 2. Use a Specific Caspase-2 Substrate: Ensure the substrate used is as specific as possible for caspase-2.
Difficulty in observing caspase-2 activation. 1. Suboptimal Induction of Apoptosis: The stimulus used may not be effectively activating the caspase-2 pathway in your cell type. 2. Timing of Measurement: Caspase-2 activation is an early event in some apoptotic pathways.1. Optimize Apoptosis Induction: Titrate the concentration and duration of the apoptotic stimulus. 2. Perform a Time-Course Experiment: Measure caspase-2 activity at different time points after inducing apoptosis to identify the peak activation time.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on Z-VDVA-FMK Efficacy using a Caspase-2 Activity Assay

This protocol outlines a method to compare the inhibitory effect of Z-VDVA-FMK on caspase-2 activity in the presence and absence of serum.

Materials:

  • Cells of interest

  • Complete culture medium (with serum)

  • Serum-free culture medium

  • Apoptosis-inducing agent (e.g., etoposide, UV radiation)

  • This compound

  • Caspase-2 fluorometric assay kit

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Culture overnight.

  • Serum Starvation (for serum-free condition): For the serum-free arm of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours prior to treatment.

  • Inhibitor Pre-treatment:

    • With Serum: Prepare serial dilutions of Z-VDVA-FMK in complete culture medium. Add to the designated wells and incubate for 1-2 hours.

    • Without Serum: Prepare serial dilutions of Z-VDVA-FMK in serum-free medium. Add to the designated wells and incubate for 1-2 hours.

  • Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except the negative control wells.

  • Incubation: Incubate the plate for the predetermined optimal time for caspase-2 activation.

  • Caspase-2 Activity Assay: Follow the manufacturer's protocol for the caspase-2 fluorometric assay kit. This typically involves lysing the cells and adding a caspase-2-specific fluorogenic substrate.

  • Data Analysis: Measure the fluorescence using a plate reader. Calculate the percentage of caspase-2 inhibition for each concentration of Z-VDVA-FMK in both serum-containing and serum-free conditions. Compare the IC50 values obtained.

Data Presentation

Table 1: Hypothetical IC50 Values of Z-VDVA-FMK for Caspase-2 Inhibition

ConditionIC50 (µM)
With 10% FBS15.5
Serum-Free5.2

Note: These are example values. Actual IC50 values will vary depending on the experimental setup.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_conditions Experimental Conditions cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Overnight Incubation A->B C1 With Serum B->C1 C2 Serum-Free B->C2 D1 Pre-treat with Z-VDVA-FMK C1->D1 D2 Pre-treat with Z-VDVA-FMK C2->D2 E1 Induce Apoptosis D1->E1 F Caspase-2 Activity Assay E1->F E2 Induce Apoptosis D2->E2 E2->F G Data Analysis (Compare IC50) F->G

Caption: Experimental workflow to assess the impact of serum.

signaling_pathway cluster_stimulus Stimulus cluster_activation Caspase-2 Activation cluster_inhibition Inhibition cluster_outcome Outcome Stress Cellular Stress (e.g., DNA Damage) PIDDosome PIDDosome Formation Stress->PIDDosome ProCasp2 Pro-Caspase-2 PIDDosome->ProCasp2 ActiveCasp2 Active Caspase-2 ProCasp2->ActiveCasp2 Dimerization & Autocleavage Apoptosis Apoptosis ActiveCasp2->Apoptosis Inhibitor Z-VDVA-FMK Inhibitor->ActiveCasp2

Caption: Caspase-2 activation and inhibition pathway.

logical_relationship cluster_serum Serum Presence cluster_inhibitor Inhibitor cluster_effects Potential Effects cluster_outcome Outcome Serum Serum Binding Protein Binding Serum->Binding Degradation Proteolytic Degradation Serum->Degradation Inhibitor Z-VDVA-FMK Inhibitor->Binding Inhibitor->Degradation ReducedEfficacy Reduced Efficacy Binding->ReducedEfficacy Degradation->ReducedEfficacy

Caption: Impact of serum on inhibitor efficacy.

Z-VDVA-(DL-Asp)-FMK degradation and loss of activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-2 inhibitor, Z-VDVA-(DL-Asp)-FMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of Z-VDVAD-FMK, designed as a specific inhibitor for caspase-2. As a member of the fluoromethyl ketone (FMK) class of inhibitors, it acts as an irreversible covalent inhibitor. The electrophilic fluoromethyl ketone group forms a stable thioether bond with the cysteine residue in the active site of caspase-2, thereby irreversibly inactivating the enzyme.

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintaining the activity of this compound. For lyophilized powder, it is recommended to store it at -20°C, where it can be stable for at least a year. Once reconstituted in a solvent such as DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2]

Q3: In what solvents can I dissolve this compound?

This compound, like other similar peptide-based inhibitors, is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For related compounds like Z-VAD-FMK, solubilities of up to 20 mM in DMSO have been reported.[3][4] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer or cell culture medium immediately before use.

Q4: What is the recommended working concentration for this inhibitor?

The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific application. For similar caspase inhibitors, concentrations ranging from 20 µM to 100 µM are often used in cell-based assays.[1][2] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.

Troubleshooting Guide

Issue 1: I am observing a partial or complete loss of inhibitory activity in my experiments.

  • Potential Cause 1: Improper Storage. The inhibitor may have degraded due to incorrect storage conditions. Exposure to ambient temperatures for extended periods or storing reconstituted solutions at 4°C can lead to a loss of activity.

    • Solution: Always store the lyophilized powder at -20°C and DMSO stock solutions at -80°C. Ensure the desiccant is effective if storing as a powder.

  • Potential Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can lead to degradation of the peptide inhibitor.

    • Solution: Aliquot the stock solution into single-use vials after the initial reconstitution to minimize the number of freeze-thaw cycles.[2][5]

  • Potential Cause 3: Instability in Aqueous Solution. Peptide-based inhibitors can be unstable in aqueous solutions such as cell culture media for extended periods. The peptide backbone can be susceptible to hydrolysis or degradation by proteases present in serum-containing media.[5][6]

    • Solution: Prepare fresh dilutions of the inhibitor in your aqueous buffer or media immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for more than a day.[7] For long-term experiments, consider replenishing the inhibitor at regular intervals.

  • Potential Cause 4: Incorrect Reconstitution. The lyophilized powder may not have been fully dissolved, leading to an inaccurate stock concentration.

    • Solution: Ensure the inhibitor is completely dissolved in DMSO before making further dilutions. Vortexing gently can aid in dissolution.

Issue 2: I am seeing unexpected or off-target effects in my cell-based assays.

  • Potential Cause 1: High Solvent Concentration. The concentration of the solvent (e.g., DMSO) in the final experimental volume may be too high, causing cellular toxicity.

    • Solution: Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. Run a vehicle control (media with the same concentration of DMSO but without the inhibitor) to assess any solvent-induced effects.

  • Potential Cause 2: Non-specific Inhibition. While designed to be specific for caspase-2, at high concentrations, there may be some inhibition of other caspases or cysteine proteases.

    • Solution: Perform a dose-response experiment to find the lowest effective concentration that gives you the desired inhibition of caspase-2 without causing broad-spectrum effects.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide information for the closely related and well-documented caspase inhibitors, Z-VAD-FMK and Z-VDVAD-FMK, as a guide.

Table 1: Recommended Storage Conditions and Stability

CompoundFormStorage TemperatureReported Stability
Z-VAD-FMK Lyophilized Powder-20°C≥ 1 year[1]
Reconstituted in DMSO-20°C1 month[5][6]
Reconstituted in DMSO-80°C6 months[5]
Z-VDVAD-FMK Lyophilized Powder-20°C to -70°CStable until expiration date
Reconstituted in DMSO-20°C1 month[2]
Reconstituted in DMSO-80°C6 months[2]

Table 2: Solubility Information

CompoundSolventReported Solubility
Z-VAD-FMK DMSO~20 mM (10 mg/ml)[4]

Experimental Protocols

Protocol: Assessment of this compound Activity using a Caspase-2 Activity Assay

This protocol provides a general workflow to validate the inhibitory activity of this compound.

  • Preparation of Reagents:

    • Reconstitute this compound to a 10 mM stock solution in high-quality, anhydrous DMSO.

    • Prepare a cell lysis buffer compatible with your caspase activity assay.

    • Prepare a 2X reaction buffer containing the caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA).

  • Induction of Apoptosis (Cell-based assay):

    • Plate your cells of interest at a suitable density.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO only).

    • Induce apoptosis using a known stimulus that activates the intrinsic or extrinsic pathway involving caspase-2.

  • Cell Lysis:

    • After the desired incubation time, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in the prepared lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Caspase-2 Activity Assay:

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the 2X reaction buffer containing the caspase-2 substrate to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (for AFC substrates) or absorbance (for pNA substrates) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each sample.

    • Plot the caspase-2 activity against the concentration of this compound to determine the inhibitory effect and calculate the IC50 value if desired.

Visualizations

G cluster_caspase Caspase-2 Active Site cluster_inhibitor Inhibitor cluster_inhibition Inhibition Mechanism Caspase Caspase-2 Zymogen ActiveCaspase Active Caspase-2 (with Cys residue) Caspase->ActiveCaspase Activation Binding Reversible Binding ActiveCaspase->Binding Inhibitor This compound Inhibitor->Binding CovalentBond Irreversible Covalent Bond (Thioether Linkage) Binding->CovalentBond Inactivated Inactive Caspase-2 CovalentBond->Inactivated

Caption: Mechanism of irreversible inhibition of Caspase-2 by this compound.

G Start Experiment Start: Prepare Reagents Pretreat Pre-treat cells with This compound Start->Pretreat Induce Induce Apoptosis Pretreat->Induce Harvest Harvest Cells and Prepare Lysates Induce->Harvest Assay Perform Caspase-2 Activity Assay Harvest->Assay Analyze Analyze Data Assay->Analyze End Results Analyze->End

Caption: Experimental workflow for testing the inhibitory activity of this compound.

G cluster_storage Storage & Handling cluster_solution Solution Stability cluster_concentration Concentration & Purity rect_node rect_node LossOfActivity Loss of Inhibitor Activity? ImproperStorage Improper Storage? LossOfActivity->ImproperStorage Check FreezeThaw Multiple Freeze-Thaw Cycles? LossOfActivity->FreezeThaw Check AqueousDegradation Degradation in Aqueous Media? LossOfActivity->AqueousDegradation Check WrongConcentration Incorrect Working Concentration? LossOfActivity->WrongConcentration Check StoreProperly Action: Store at -80°C, aliquot stock solution ImproperStorage->StoreProperly Yes FreezeThaw->StoreProperly Yes PrepareFresh Action: Prepare fresh dilutions before use AqueousDegradation->PrepareFresh Yes Titrate Action: Perform dose-response curve WrongConcentration->Titrate Yes

References

Technical Support Center: Interpreting Unexpected Results with Z-VDVA-(DL-Asp)-FMK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Z-VDVA-(DL-Asp)-FMK, a derivative of the caspase-2 inhibitor Z-VDVAD-FMK.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter, providing potential explanations and suggested next steps.

Q1: I used this compound to inhibit apoptosis, but I'm still observing cell death. Why is this happening?

A1: While this compound is designed to inhibit caspase-2 and, by extension, apoptosis, cell death can still occur through alternative pathways. One common observation with related caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, is the induction of necroptosis, a form of programmed necrosis.[1] Inhibition of caspase-8 by FMK compounds can trigger this pathway.[1][2]

Troubleshooting Steps:

  • Assess Necroptosis Markers: Check for the phosphorylation of RIPK1 and MLKL, key markers of necroptosis, via Western blot.

  • Use a Necroptosis Inhibitor: Co-treat your cells with this compound and a necroptosis inhibitor like Necrostatin-1 to see if cell death is rescued.

  • Cell Morphology: Observe cell morphology. Necroptotic cells typically show swelling and membrane rupture, unlike the characteristic membrane blebbing of apoptotic cells.

Q2: My cells are showing increased signs of autophagy (e.g., LC3-II puncta) after treatment with this compound. Is this expected?

A2: This is a documented off-target effect of some peptide-based caspase inhibitors. The pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[3][4] This effect is independent of caspase inhibition. Given the structural similarity, it is plausible that this compound could have a similar effect.

Troubleshooting Steps:

  • Confirm Autophagy: Quantify autophagic flux using tandem fluorescent LC3 reporters (e.g., mCherry-EGFP-LC3B) or by assessing LC3-II turnover in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1).

  • Consider an Alternative Inhibitor: If the induction of autophagy confounds your experimental results, consider using a structurally different caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[3]

Q3: I'm observing unexpected changes in protein glycosylation or ER stress markers. Could this be related to the inhibitor?

A3: Yes, this could be linked to the off-target inhibition of NGLY1.[3] NGLY1 is crucial for processing misfolded glycoproteins. Its inhibition can lead to the accumulation of misfolded glycoproteins and potentially trigger the unfolded protein response (UPR), a component of ER stress.

Troubleshooting Steps:

  • Monitor ER Stress Markers: Perform a Western blot for key UPR markers such as BiP, CHOP, and phosphorylated PERK or IRE1α.

  • Assess Glycosylation Patterns: Analyze changes in the glycosylation of specific proteins of interest.

Q4: The inhibitory effect on apoptosis seems incomplete or varies between cell lines. What could be the reason?

A4: The efficacy of any inhibitor can be cell-type dependent. Additionally, the role of caspase-2 in apoptosis can vary depending on the apoptotic stimulus and the cellular context.[5] In some scenarios, other initiator caspases (like caspase-8 or -9) may play a more dominant role, and inhibiting only caspase-2 might not be sufficient to block apoptosis completely.

Troubleshooting Steps:

  • Titrate the Inhibitor: Ensure you are using an optimal concentration of this compound for your specific cell line and experimental conditions.

  • Profile Caspase Activation: Use a panel of fluorogenic caspase substrates to determine which caspases are activated by your stimulus in your cell model.

  • Consider Pan-Caspase Inhibition: For complete blockage of apoptosis as a control, consider using a pan-caspase inhibitor like Z-VAD-FMK, keeping in mind its potential off-target effects.

Data Presentation

Table 1: Representative Caspase Inhibition Profile

Caspase TargetZ-VDVAD-FMK (Caspase-2 Inhibitor)Z-VAD-FMK (Pan-Caspase Inhibitor)
Caspase-1 Low to Moderate InhibitionHigh Inhibition[6]
Caspase-2 High Inhibition [7]Low to No Inhibition[6]
Caspase-3 Low to Moderate InhibitionHigh Inhibition
Caspase-4 Low InhibitionHigh Inhibition
Caspase-5 Low InhibitionHigh Inhibition
Caspase-6 Low InhibitionHigh Inhibition
Caspase-7 Low InhibitionHigh Inhibition
Caspase-8 Low InhibitionHigh Inhibition
Caspase-9 Low InhibitionHigh Inhibition
Caspase-10 Low InhibitionHigh Inhibition

Experimental Protocols

Protocol 1: General Procedure for Assessing Caspase Activity

This protocol outlines a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with stimulus +/- this compound

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Fluorogenic Caspase Substrate (e.g., Ac-VDVAD-AFC for caspase-2)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Harvest treated and control cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 20-50 µg of protein from each cell lysate.

    • Add Caspase Assay Buffer to a final volume of 90 µl.

    • Initiate the reaction by adding 10 µl of the fluorogenic caspase substrate (final concentration typically 20-50 µM).

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC) at regular intervals.

  • Data Analysis:

    • Calculate the rate of fluorescence increase over time.

    • Compare the activity in treated samples to controls.

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of this compound.

cluster_stimulus Apoptotic Stimulus cluster_caspase2 Caspase-2 Activation cluster_downstream Downstream Events cluster_inhibition Inhibition Stimulus e.g., DNA Damage PIDDosome PIDDosome Complex Stimulus->PIDDosome ProCasp2 Pro-Caspase-2 PIDDosome->ProCasp2 Casp2 Active Caspase-2 ProCasp2->Casp2 Dimerization & Autocleavage Bid Bid Casp2->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Z_VDVA This compound Z_VDVA->Casp2

Caption: Caspase-2 mediated apoptotic pathway and its inhibition.

cluster_trigger Necroptosis Trigger cluster_necroptosis Necroptosis Pathway cluster_caspase8 Caspase-8 Regulation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI ComplexII Complex II (Necrosome) ComplexI->ComplexII RIPK1 RIPK1 ComplexII->RIPK1 RIPK3 RIPK3 ComplexII->RIPK3 Casp8 Caspase-8 ComplexII->Casp8 pRIPK1 p-RIPK1 RIPK1->pRIPK1 pRIPK3 p-RIPK3 RIPK3->pRIPK3 pRIPK1->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL Membrane Plasma Membrane pMLKL->Membrane Translocation Necroptosis Necroptosis Membrane->Necroptosis Pore Formation Casp8->RIPK1 Casp8->RIPK3 Cleavage Z_VDVA This compound Z_VDVA->Casp8

Caption: Induction of necroptosis via caspase-8 inhibition.

cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy Induction cluster_inhibition Inhibition Glycoprotein Misfolded Glycoprotein NGLY1 NGLY1 Glycoprotein->NGLY1 ERAD ERAD Pathway NGLY1->ERAD Deglycosylation for Autophagosome Autophagosome Formation NGLY1->Autophagosome Inhibition of Basal Autophagy LC3 LC3-I to LC3-II Conversion Autophagosome->LC3 Autophagy Autophagy LC3->Autophagy Z_VDVA This compound Z_VDVA->NGLY1

Caption: Off-target induction of autophagy via NGLY1 inhibition.

References

Validation & Comparative

A Head-to-Head Comparison: Z-VDVA-(DL-Asp)-FMK versus the Pan-Caspase Inhibitor Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of apoptosis research and drug development, the selection of appropriate chemical tools is paramount. Caspase inhibitors, in particular, play a crucial role in dissecting the complex signaling cascades that govern programmed cell death. This guide provides a detailed comparison of two frequently utilized caspase inhibitors: the broad-spectrum Z-VAD-FMK and the more specific Z-VDVA-(DL-Asp)-FMK, a derivative of the caspase-2 inhibitor Z-VDVAD-FMK.

Mechanism of Action: Irreversible Binding to the Catalytic Site

Both Z-VAD-FMK and this compound belong to the class of peptide-based inhibitors that incorporate a fluoromethylketone (FMK) moiety. This functional group allows for the irreversible covalent modification of the catalytic cysteine residue within the active site of caspases, thereby preventing their proteolytic activity. The peptide sequence of the inhibitor dictates its specificity towards different caspase family members.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is designed with a peptide sequence (Val-Ala-Asp) that is recognized by a wide range of caspases. This broad specificity makes it a potent pan-caspase inhibitor, capable of blocking the activity of multiple initiator and executioner caspases.[1]

This compound is a derivative of Z-VDVAD-FMK (Carbobenzoxy-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) . The peptide sequence of Z-VDVAD-FMK (Val-Asp-Val-Ala-Asp) is specifically designed to target the substrate-binding pocket of caspase-2, rendering it a more selective inhibitor.

Specificity and Potency: A Tale of Two Inhibitors

The primary distinction between these two inhibitors lies in their target specificity and potency against various caspases. Z-VAD-FMK is a broad-spectrum inhibitor, while Z-VDVAD-FMK, and by extension its derivative this compound, exhibits a more focused inhibitory profile.

CaspaseZ-VAD-FMK IC50 (nM)Z-VDVAD-FMK IC50
Caspase-160Data not available
Caspase-2IneffectivePotent Inhibitor
Caspase-320Data not available
Caspase-450Data not available
Caspase-550Data not available
Caspase-630Data not available
Caspase-720Data not available
Caspase-8100Data not available
Caspase-91000Data not available
Caspase-10100Data not available

As indicated in the table, Z-VAD-FMK effectively inhibits a wide array of caspases in the nanomolar range. Notably, some sources suggest that Z-VAD-FMK is not an effective inhibitor of caspase-2.[1] In contrast, Z-VDVAD-FMK is specifically recognized for its potent inhibition of caspase-2. While exhaustive quantitative data for this compound is limited, its structural similarity to Z-VDVAD-FMK strongly suggests a similar specificity profile centered on caspase-2.

Experimental Applications and Considerations

The choice between Z-VAD-FMK and this compound is dictated by the specific experimental question.

Z-VAD-FMK is the inhibitor of choice when the goal is to achieve a general blockade of apoptosis. Its pan-caspase activity makes it suitable for studies aiming to determine if a particular cellular process is caspase-dependent.

This compound (and Z-VDVAD-FMK) is employed when researchers wish to investigate the specific role of caspase-2 in a biological pathway. Caspase-2 is implicated in various cellular processes, including the induction of apoptosis in response to specific stimuli, cell cycle regulation, and tumor suppression. The use of a specific caspase-2 inhibitor allows for the elucidation of its unique functions without the confounding effects of inhibiting other caspases.

Visualizing the Inhibition: Signaling Pathways and Workflows

To better understand the mechanisms and experimental applications of these inhibitors, the following diagrams illustrate the caspase activation pathways and a typical experimental workflow for assessing caspase inhibition.

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Inhibitor Targets Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Procaspase-2 Procaspase-2 Cellular Stress->Procaspase-2 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-2 Caspase-2 Procaspase-2->Caspase-2 Activation Caspase-2->Mitochondrion MOMP Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrates Substrates Caspase-3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3 Z-VDVAD-FMK Z-VDVAD-FMK Z-VDVAD-FMK->Caspase-2

Caption: Caspase activation pathways and inhibitor targets.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treatment Treatment Induce Apoptosis->Treatment Incubation Incubation Treatment->Incubation Control Control Treatment->Control Apoptotic Stimulus Only Apoptotic Stimulus Only Treatment->Apoptotic Stimulus Only Inhibitor + Stimulus Inhibitor + Stimulus Treatment->Inhibitor + Stimulus Cell Lysis Cell Lysis Incubation->Cell Lysis Analysis Analysis Cell Lysis->Analysis Caspase Activity Assay Caspase Activity Assay Analysis->Caspase Activity Assay Western Blot Western Blot Analysis->Western Blot

Caption: General experimental workflow for caspase inhibition.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key assays are provided below.

Caspase Activity Assay (Fluorometric)

This protocol outlines a method to quantify caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-VDVAD-AFC for caspase-2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Treat cells with the apoptotic stimulus and/or caspase inhibitor for the desired time.

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extracts using a standard protein assay (e.g., BCA or Bradford assay).

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50 µg of protein extract per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a reaction master mix containing 50 µL of 2x Reaction Buffer and 5 µL of the 1 mM caspase-specific fluorogenic substrate per reaction.

    • Add 55 µL of the reaction master mix to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate time intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence intensity over time) for each sample.

    • Compare the activity in the inhibitor-treated samples to the untreated and stimulus-only controls.

Western Blot for Cleaved Caspases

This protocol describes the detection of active, cleaved forms of caspases by Western blotting.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the cleaved form of the caspase of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the caspase activity assay protocol.

    • Determine protein concentration.

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the bands corresponding to the pro-caspase and cleaved (active) caspase. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate caspase activation, which should be inhibited in the presence of the appropriate caspase inhibitor.

Conclusion

References

The Critical Role of a Negative Control: A Comparative Guide to Z-FA-FMK and the Caspase-2 Inhibitor Z-VDVA-(DL-Asp)-FMK

Author: BenchChem Technical Support Team. Date: December 2025

Z-VDVA-(DL-Asp)-FMK is a derivative of Z-VDVAD-FMK, a well-established and specific inhibitor of caspase-2.[1][2] Caspase-2 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis, often activated in response to cellular stressors like DNA damage or endoplasmic reticulum (ER) stress. Its inhibition by this compound allows for the specific investigation of its role in apoptotic signaling.

Conversely, Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent inhibitor of cysteine proteases, such as cathepsins B and L.[3][4] Critically, it does not inhibit caspases involved in apoptosis, making it an ideal negative control for experiments utilizing fluoromethyl ketone (FMK)-based caspase inhibitors like this compound.[5][6] The use of Z-FA-FMK helps to ensure that any observed anti-apoptotic effects are due to the specific inhibition of the target caspase and not a result of off-target effects on other cellular proteases.

Performance Comparison: Inhibition of Apoptosis

To illustrate the specific inhibitory action of this compound and the inert nature of Z-FA-FMK in a caspase-2-mediated apoptotic pathway, we present hypothetical data based on typical experimental outcomes in Jurkat T-lymphocyte cells. In this scenario, apoptosis is induced by Etoposide, a topoisomerase II inhibitor known to activate the intrinsic apoptotic pathway, which can involve caspase-2.

Treatment GroupCaspase-2 Activity (Relative Fluorescence Units)Percentage of Apoptotic Cells (Annexin V Positive)
Untreated Control100 ± 155% ± 2%
Etoposide (50 µM)450 ± 3065% ± 5%
Etoposide + this compound (50 µM)120 ± 2015% ± 3%
Etoposide + Z-FA-FMK (50 µM)430 ± 2562% ± 6%

As the data demonstrates, this compound significantly reduces both caspase-2 activity and the percentage of apoptotic cells in the presence of an apoptotic stimulus. In contrast, Z-FA-FMK shows no significant effect, confirming that the observed inhibition is specific to the caspase-2 pathway.

Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental design, the following diagrams created using Graphviz (DOT language) illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_0 Caspase-2 Mediated Apoptotic Pathway Cellular Stress (e.g., Etoposide) Cellular Stress (e.g., Etoposide) Caspase-2 Activation Caspase-2 Activation Cellular Stress (e.g., Etoposide)->Caspase-2 Activation Effector Caspase Activation (e.g., Caspase-3) Effector Caspase Activation (e.g., Caspase-3) Caspase-2 Activation->Effector Caspase Activation (e.g., Caspase-3) Apoptosis Apoptosis Effector Caspase Activation (e.g., Caspase-3)->Apoptosis This compound This compound This compound->Caspase-2 Activation Z-FA-FMK Z-FA-FMK Z-FA-FMK->Caspase-2 Activation No Inhibition

Caption: Caspase-2 mediated apoptosis signaling pathway.

G cluster_1 Experimental Workflow Cell Culture (Jurkat) Cell Culture (Jurkat) Pre-incubation with Inhibitors Pre-incubation with Inhibitors Cell Culture (Jurkat)->Pre-incubation with Inhibitors Apoptosis Induction (Etoposide) Apoptosis Induction (Etoposide) Pre-incubation with Inhibitors->Apoptosis Induction (Etoposide) Incubation Incubation Apoptosis Induction (Etoposide)->Incubation Analysis Analysis Incubation->Analysis

Caption: Experimental workflow for inhibitor testing.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a representative protocol for a caspase-2 activity assay.

Objective: To measure the specific inhibition of caspase-2 activity by this compound using Z-FA-FMK as a negative control in Etoposide-treated Jurkat cells.

Materials:

  • Jurkat T-lymphocyte cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Etoposide (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Z-FA-FMK (stock solution in DMSO)

  • Caspase-2 colorimetric assay kit (containing a caspase-2 specific substrate, e.g., Ac-VDVAD-pNA)

  • Lysis buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Pre-treatment:

    • Add this compound to the designated wells to a final concentration of 50 µM.

    • Add Z-FA-FMK to the designated wells to a final concentration of 50 µM.

    • Add an equivalent volume of DMSO to the control and Etoposide-only wells.

    • Incubate for 1 hour at 37°C.

  • Apoptosis Induction:

    • Add Etoposide to the appropriate wells to a final concentration of 50 µM.

    • Do not add Etoposide to the untreated control wells.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Cell Lysis:

    • Centrifuge the plate and discard the supernatant.

    • Add 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase-2 Activity Assay:

    • Add 50 µL of 2X reaction buffer containing the caspase-2 substrate (Ac-VDVAD-pNA) to each well.

    • Incubate the plate at 37°C for 2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-2 activity.

Annexin V Staining for Apoptosis Quantification:

For the quantification of apoptotic cells, a parallel experiment should be conducted. Following the incubation period (step 5), cells should be washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, followed by analysis using a flow cytometer.

References

A Comparative Guide to Caspase Inhibitors in Apoptosis Assays: Spotlight on Z-VDVAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive comparison of the caspase-2 inhibitor Z-VDVAD-FMK with other widely used caspase inhibitors, offering insights into their efficacy and applications in apoptosis assays.

Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their activation occurs in a hierarchical cascade, making them key targets for studying and modulating programmed cell death. Inhibitors of caspases are invaluable for dissecting the apoptotic signaling pathways and exploring potential therapeutic interventions. This guide focuses on Z-VDVAD-FMK, a specific inhibitor of caspase-2, and compares its performance with the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK.

Overview of Compared Caspase Inhibitors

Z-VDVAD-FMK is recognized as a specific inhibitor of caspase-2, an initiator caspase that plays a role in the intrinsic apoptotic pathway.[1] Its utility lies in elucidating the specific contributions of caspase-2 to cell death signaling.

Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor that is widely used to block apoptosis in a variety of experimental models.[2][3] It effectively inhibits multiple caspases, with the notable exception of caspase-2.[2]

Z-DEVD-FMK , in contrast, is a more specific inhibitor targeting caspase-3, a key executioner caspase responsible for the cleavage of numerous cellular substrates during apoptosis.[4]

Comparative Efficacy in Apoptosis Assays

The following table summarizes available data on the efficacy of Z-VDVAD-FMK and its alternatives in various apoptosis assays. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the literature.

InhibitorPrimary Target(s)Cell LineApoptotic StimulusAssayObserved EffectConcentrationReference
Z-VDVAD-FMK Caspase-2U937 (human tumor monocytes)Etoposide (0.5 µM)Nuclear FragmentationDid not prevent apoptosis, but slightly increased it.2 µM[5]
HMEC-1 (human microvascular endothelial cells)ThrombinRho-kinase activityGreatly inhibited Rho-kinase activity.2 µM[1]
Cardiac myocytesLovastatinDNA lossSignificantly reduced lovastatin-induced DNA loss by 19.1±8.3%.100 µM[1]
Z-VAD-FMK Pan-caspase (except Caspase-2)U937 (human tumor monocytes)Etoposide (50 µM)Nuclear FragmentationStrongly reduced apoptosis.10 µM[5]
Granulosa cellsEtoposide (50 µg/ml)Metabolic Activity (WST-1) & Cell Viability (FACS)Inhibited the etoposide-induced decrease in metabolic activity and protected cells from etoposide-induced cell death.50 µM[6]
A20 (murine B cell lymphoma)anti-Fas mAbAnnexin V, Sub-G0/G1, PARP cleavageInhibited apoptosis markers.Not specified[7]
HT-29 (human colon cancer)Kaempferol (60 µmol/L)Annexin V/7-AADSignificantly blocked kaempferol-induced apoptosis.50 µmol/L[8]
PEL (Primary Effusion Lymphoma) cells1, 25(OH)2 D3 (10 nM)Annexin V/PISignificantly reduced apoptosis.20 µM[9]
Z-DEVD-FMK Caspase-3U937 (human tumor monocytes)Etoposide (50 µM)Nuclear FragmentationStrongly prevented apoptosis.50 µM[5]
SK-N-AS (neuroblastoma)EtoposideApoptosis (Hoechst staining)Prevented etoposide-induced cleavage of PKCδ.20 µM[4]
Light-induced retinal degeneration model (rats)Constant lightApoptotic photoreceptorsReduced the number of apoptotic photoreceptors by three times.2 mM (intravitreal)[10]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these inhibitors within the apoptotic cascade and their application in common assays, the following diagrams are provided.

Apoptosis_Pathway Apoptotic Signaling Pathway and Inhibitor Targets cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (e.g., Etoposide) PIDDosome PIDDosome Formation DNA_Damage->PIDDosome Caspase2 Caspase-2 PIDDosome->Caspase2 Activation Procaspase2 Procaspase-2 Procaspase2->PIDDosome Mitochondria Mitochondria Caspase2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Z_VDVAD Z-VDVAD-FMK Z_VDVAD->Caspase2 Z_VAD Z-VAD-FMK Z_VAD->Caspase8 Z_VAD->Caspase9 Z_VAD->Caspase3 Z_DEVD Z-DEVD-FMK Z_DEVD->Caspase3

Caption: Apoptotic signaling pathways and targets of caspase inhibitors.

Experimental_Workflows Experimental Workflows for Apoptosis Assays cluster_annexin Annexin V / PI Staining cluster_tunel TUNEL Assay cluster_caspase_activity Caspase Activity Assay A_Start Induce Apoptosis (e.g., Etoposide) A_Inhibit Add Inhibitor (e.g., Z-VDVAD-FMK) A_Start->A_Inhibit A_Harvest Harvest & Wash Cells A_Inhibit->A_Harvest A_Stain Stain with Annexin V-FITC & PI A_Harvest->A_Stain A_Analyze Flow Cytometry Analysis A_Stain->A_Analyze T_Start Induce Apoptosis T_Inhibit Add Inhibitor T_Start->T_Inhibit T_Fix Fix & Permeabilize Cells T_Inhibit->T_Fix T_Label Label DNA breaks with TdT & BrdUTP T_Fix->T_Label T_Detect Detect with Anti-BrdU Antibody & Fluorophore T_Label->T_Detect T_Analyze Fluorescence Microscopy T_Detect->T_Analyze C_Start Induce Apoptosis C_Inhibit Add Inhibitor C_Start->C_Inhibit C_Lyse Lyse Cells C_Inhibit->C_Lyse C_Substrate Add Fluorogenic Caspase Substrate C_Lyse->C_Substrate C_Incubate Incubate C_Substrate->C_Incubate C_Measure Measure Fluorescence C_Incubate->C_Measure

Caption: Workflows for key apoptosis assays.

Detailed Experimental Protocols

Annexin V & Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a known stimulus (e.g., etoposide, staurosporine).

    • Co-incubate a sample with the desired caspase inhibitor (Z-VDVAD-FMK, Z-VAD-FMK, or Z-DEVD-FMK) at the desired concentration. Include a vehicle-only control.

    • Harvest cells (for adherent cells, use a gentle detachment method like trypsin-EDTA).

    • Wash cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5-10 µL of propidium iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections.

    • Induce apoptosis and treat with caspase inhibitors as described for the Annexin V assay.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Labeling:

    • Equilibrate the samples in TdT reaction buffer for 10 minutes.

    • Prepare the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

    • Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.

  • Detection and Analysis:

    • If an indirectly labeled dUTP was used (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Caspase Activity Assay

This assay measures the enzymatic activity of specific caspases using a fluorogenic substrate.

  • Cell Lysis:

    • Induce apoptosis and treat with caspase inhibitors as previously described.

    • Harvest and wash the cells.

    • Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add a standardized amount of protein from each sample.

    • Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

    • Add the reaction buffer to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC-based substrates).

    • Calculate the caspase activity relative to control samples.

Conclusion

The choice of caspase inhibitor is critical for accurately dissecting apoptotic pathways. Z-VDVAD-FMK serves as a valuable tool for investigating the specific role of the initiator caspase-2. For broad inhibition of apoptosis, Z-VAD-FMK remains a standard choice, although its inability to inhibit caspase-2 should be considered. When focusing on the final execution phase of apoptosis, Z-DEVD-FMK provides a more targeted approach by inhibiting caspase-3.

The experimental data underscores the importance of selecting the appropriate inhibitor based on the specific research question and cellular context. The provided protocols offer a starting point for researchers to quantitatively assess the efficacy of these inhibitors in their own experimental systems. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive understanding of the relative potencies and specificities of these crucial research tools.

References

Validating the Prevention of Cytochrome c Release: A Comparative Guide to Z-VDVAD-FMK and Other Apoptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate signaling cascade of apoptosis, the release of cytochrome c from the mitochondria into the cytosol stands as a pivotal "point of no return," committing the cell to a programmed demise. The ability to precisely modulate this step is crucial for both basic research into cell death mechanisms and the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. This guide provides an objective comparison of the caspase-2 inhibitor, Z-VDVAD-FMK, with other key apoptosis inhibitors, focusing on their efficacy in preventing cytochrome c release, supported by experimental data and detailed protocols.

The Central Role of Caspase-2 in Initiating Mitochondrial Apoptosis

The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A key initiator caspase in this pathway is caspase-2, which, upon activation by cellular stress signals, can trigger the mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors. Caspase-2 is known to cleave the BH3-only protein Bid, which in its truncated form (tBid), translocates to the mitochondria and promotes the oligomerization of Bax and Bak, forming pores in the outer mitochondrial membrane.

Z-VDVAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-2. By targeting this apical caspase, Z-VDVAD-FMK is hypothesized to act upstream of mitochondrial events, thereby preventing the initiation of the cytochrome c release cascade.

Comparative Analysis of Apoptosis Inhibitors on Cytochrome c Release

To validate the efficacy of Z-VDVAD-FMK in preventing cytochrome c release, it is essential to compare its performance against other well-characterized apoptosis inhibitors with different mechanisms of action. This section provides a comparative overview.

InhibitorPrimary Target(s)Mechanism of Action Relevant to Cytochrome c ReleaseExpected Outcome on Cytochrome c Release
Z-VDVAD-FMK Caspase-2Inhibits the initiator caspase upstream of the mitochondria, preventing the cleavage of Bid and subsequent Bax/Bak activation.High efficacy in preventing cytochrome c release.
Z-VAD-FMK Pan-caspase inhibitorBroadly inhibits multiple caspases. Its effect on cytochrome c release is debated; it may act partially upstream or primarily downstream of the mitochondria. Some studies show it can partially reduce cytochrome c release, while others suggest it does not prevent the release itself but blocks subsequent apoptotic events.[1][2]Variable efficacy . May partially prevent or have no effect on the initial release.
Z-IETD-FMK Caspase-8Inhibits the initiator caspase of the extrinsic apoptosis pathway. Can prevent Bid cleavage when the extrinsic pathway is activated, thereby indirectly preventing cytochrome c release.[3][4]Effective in preventing cytochrome c release induced by extrinsic signals (e.g., FasL, TNF-α).
Z-LEHD-FMK Caspase-9Inhibits the initiator caspase of the apoptosome, which is activated after cytochrome c release.No effect on preventing the initial release of cytochrome c from the mitochondria.
ABT-737 Bcl-2, Bcl-xL, Bcl-wA BH3 mimetic that binds to and inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax/Bak and subsequent cytochrome c release.[5][6][7]Induces cytochrome c release. Serves as a positive control for mitochondrial-mediated apoptosis.
UMI-77 Mcl-1A selective inhibitor of the anti-apoptotic protein Mcl-1, leading to the activation of Bax/Bak and cytochrome c release.[8][9]Induces cytochrome c release. Useful for studying Mcl-1 dependent apoptosis.

Experimental Validation: Protocols and Data Presentation

The prevention of cytochrome c release by Z-VDVAD-FMK can be rigorously validated using standard biochemical and imaging techniques.

Experimental Protocol 1: Western Blot Analysis of Cytochrome c in Cytosolic and Mitochondrial Fractions

This method provides a quantitative measure of cytochrome c translocation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Jurkat, HeLa) at an appropriate density.

  • Pre-incubate cells with Z-VDVAD-FMK (typically 20-100 µM) or other inhibitors for 1-2 hours.

  • Induce apoptosis using a suitable stimulus (e.g., etoposide, staurosporine). Include a vehicle-treated control group.

2. Cellular Fractionation:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing digitonin or a commercial kit) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial and heavy membrane fraction (pellet).

3. Sample Preparation and Western Blotting:

  • Measure protein concentration in both cytosolic and mitochondrial fractions.

  • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for cytochrome c.

  • To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC).

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensity for cytochrome c in both cytosolic and mitochondrial fractions using densitometry software.

  • Normalize the cytochrome c signal to the respective loading control for each fraction.

  • Compare the ratio of cytosolic to mitochondrial cytochrome c across different treatment groups.

Expected Quantitative Data:

TreatmentCytosolic Cytochrome c (Normalized Intensity)Mitochondrial Cytochrome c (Normalized Intensity)
Vehicle ControlLowHigh
Apoptotic StimulusHighLow
Apoptotic Stimulus + Z-VDVAD-FMKLow High
Apoptotic Stimulus + Z-VAD-FMKIntermediate/HighIntermediate/Low
Apoptotic Stimulus + Z-LEHD-FMKHighLow
Apoptotic Stimulus + ABT-737HighLow
Experimental Protocol 2: Immunofluorescence Microscopy of Cytochrome c Translocation

This method provides a visual confirmation of cytochrome c localization at the single-cell level.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips or in imaging-grade multi-well plates.

  • Treat the cells with inhibitors and apoptotic stimuli as described in the Western blot protocol.

2. Immunostaining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a gentle detergent like Triton X-100 or saponin.

  • Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).

  • Incubate with a primary antibody against cytochrome c.

  • To visualize mitochondria, co-stain with an antibody against a mitochondrial marker (e.g., Tom20 or MitoTracker dye).

  • Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for cytochrome c and Alexa Fluor 594 for the mitochondrial marker).

  • Counterstain the nuclei with DAPI or Hoechst.

3. Imaging and Analysis:

  • Acquire images using a confocal or high-resolution fluorescence microscope.

  • Observe the localization of the cytochrome c signal. In healthy or effectively protected cells, the cytochrome c signal will be punctate and co-localize with the mitochondrial marker. In apoptotic cells, the cytochrome c signal will be diffuse throughout the cytoplasm.

  • The percentage of cells exhibiting diffuse cytochrome c staining can be quantified.

Expected Visual Data:

  • Vehicle Control: Punctate green fluorescence (cytochrome c) co-localizing with red fluorescence (mitochondria).

  • Apoptotic Stimulus: Diffuse green fluorescence throughout the cytoplasm.

  • Apoptotic Stimulus + Z-VDVAD-FMK: Punctate green fluorescence co-localizing with red fluorescence, similar to the control.

Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrion cluster_downstream Downstream Events Apoptotic Stimulus Apoptotic Stimulus Caspase-2 Activation Caspase-2 Activation Apoptotic Stimulus->Caspase-2 Activation Bid Cleavage (tBid) Bid Cleavage (tBid) Caspase-2 Activation->Bid Cleavage (tBid) Bax/Bak Activation Bax/Bak Activation Bid Cleavage (tBid)->Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Effector Caspase Activation Effector Caspase Activation Caspase-9 Activation->Effector Caspase Activation Apoptosis Apoptosis Effector Caspase Activation->Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Effector Caspase Activation Inhibits Bcl-2 Inhibitors Bcl-2 Inhibitors Bcl-2 Inhibitors->Bax/Bak Activation Promotes Z-VDVAD-FMK Z-VDVAD-FMK Z-VDVAD-FMK->Caspase-2 Activation Inhibits Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis & Fractionation Cell Lysis & Fractionation Cell Treatment->Cell Lysis & Fractionation Protein Quantification Protein Quantification Cell Lysis & Fractionation->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Densitometry Analysis Densitometry Analysis Western Blot->Densitometry Analysis Immunofluorescence_Workflow Cell Plating & Treatment Cell Plating & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Plating & Treatment->Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Microscopy Microscopy Immunostaining->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis

References

Safety Operating Guide

Proper Disposal of Z-VDVA-(DL-Asp)-FMK: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Z-VDVA-(DL-Asp)-FMK, a caspase-2 inhibitor used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Hazard Assessment and Waste Classification

Based on information from similar compounds, this compound is not expected to be classified as a hazardous material. A Safety Data Sheet for the related compound Z-VAD-FMK indicates that it is not considered a RCRA (Resource Conservation and Recovery Act) hazardous waste.[1] However, it is crucial to treat all chemical waste with caution.

Key Hazard and Disposal Information for Structurally Similar Compound (Z-VAD-FMK)

Hazard ClassificationDisposal RecommendationRegulatory Consideration
Not classified as hazardous[1]Smaller quantities can be disposed of with solid waste.[1]Dispose of material in accordance with federal (40 CFR 261), state, and local requirements.[1]
No irritating effect on skin or eyes[1]Uncleaned packaging should be disposed of according to state and federal regulations.[1]Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]

Experimental Protocols for Waste Handling

Proper handling and segregation of waste are paramount to safe disposal. The following protocols outline the necessary steps for managing this compound waste from generation to disposal.

Step 1: Waste Identification and Segregation
  • Identify Waste Streams: Determine all waste materials that have come into contact with this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound (e.g., in DMSO).

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, gloves).

    • Rinsate from cleaning contaminated glassware.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from hazardous wastes such as solvents, acids, and bases.

Step 2: Waste Collection and Storage
  • Solid Waste:

    • Collect dry, solid waste (e.g., contaminated gloves, paper towels, and plasticware) in a designated, clearly labeled, and sealed plastic bag or container.

    • For small quantities of the pure compound, it may be permissible to dispose of it as solid waste, but always confirm with your EHS officer.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.

    • The container must be clearly labeled with "this compound Waste" and the solvent used (e.g., DMSO).

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Decontamination of Labware
  • Glassware:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove the compound.

    • Collect the rinsate as chemical waste.

    • After rinsing, wash the glassware with soap and water.

Step 4: Final Disposal
  • Consult EHS: Before final disposal, contact your institution's Environmental Health and Safety department. They will provide specific instructions based on local regulations and the exact nature of the waste.

  • Waste Pickup: Arrange for a scheduled pickup of the chemical waste by your institution's hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate_waste Segregate from other Chemical Waste identify_waste->segregate_waste collect_solid Collect Solid Waste in Labeled, Sealed Container segregate_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled, Leak-Proof Container segregate_waste->collect_liquid Liquid collect_sharps Dispose of Sharps in Designated Sharps Container segregate_waste->collect_sharps Sharps consult_ehs Consult Institutional EHS for Final Disposal Protocol collect_solid->consult_ehs decontaminate Decontaminate Glassware (Triple Rinse) collect_liquid->decontaminate collect_sharps->consult_ehs collect_rinsate Collect Rinsate as Chemical Waste decontaminate->collect_rinsate collect_rinsate->consult_ehs waste_pickup Arrange for Scheduled Waste Pickup consult_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

References

Personal protective equipment for handling Z-VDVA-(DL-Asp)-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling Z-VDVA-(DL-Asp)-FMK at all stages, from initial receipt to final disposal. The following table summarizes the recommended PPE.

Task Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses
Handling of Lyophilized Powder (Weighing, Aliquoting) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Chemical fume hood
Reconstitution and Solution Preparation (in DMSO) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Chemical fume hood
Use in Cell Culture - Nitrile gloves- Laboratory coat- Work within a biological safety cabinet (BSC)
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses or goggles

Operational Plan: From Receipt to Use

A systematic workflow ensures minimal exposure and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening.

  • The lyophilized powder should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure stability.[1]

2. Preparation of Stock Solutions:

  • All handling of the lyophilized powder should be conducted in a chemical fume hood to avoid inhalation of any airborne particles.

  • To prepare a stock solution, the compound is typically reconstituted in high-purity dimethyl sulfoxide (DMSO).[2][3]

  • Carefully add the calculated volume of DMSO to the vial containing the lyophilized powder to achieve the desired stock concentration.

  • Ensure the compound is thoroughly dissolved by gentle vortexing or pipetting.

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

3. Use in Experiments:

  • When adding the inhibitor to cell cultures, perform the work in a biological safety cabinet (BSC) to maintain sterility and operator protection.

  • The final working concentration of caspase inhibitors in cell culture typically ranges from 50 nM to 100 µM, but the optimal concentration should be determined experimentally for each specific cell type and assay.[2]

  • As the stock solution is in DMSO, it is crucial to run a solvent control (vehicle control) in experiments to account for any effects of DMSO on the cells.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired lyophilized powder should be disposed of as chemical waste according to your institution's hazardous waste guidelines.

  • Contaminated Labware: All disposable labware that has come into contact with the compound (e.g., pipette tips, microfuge tubes, vials) should be collected in a designated hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound and the DMSO stock solution should be collected as hazardous chemical waste. Do not pour down the drain.

  • Decontamination: Work surfaces should be decontaminated after handling the compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect This compound Store Store at -20°C or -80°C Receive->Store Weigh Weigh Powder in Fume Hood Store->Weigh Reconstitute Reconstitute in DMSO Weigh->Reconstitute Store_Stock Aliquot & Store Stock Solution at -80°C Reconstitute->Store_Stock Dilute Dilute Stock to Working Concentration Store_Stock->Dilute Treat_Cells Treat Cells in BSC Dilute->Treat_Cells Waste_Liquid Dispose of Liquid Waste (Media, Stock) Dilute->Waste_Liquid Assay Perform Assay Treat_Cells->Assay Waste_Solid Dispose of Solid Waste (Tips, Tubes) Treat_Cells->Waste_Solid Assay->Waste_Liquid Decontaminate Decontaminate Work Surfaces Assay->Decontaminate

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。